SU9518
Description
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H17BrN2O3/c1-9-12(4-6-17(22)23)10(2)20-16(9)8-14-13-7-11(19)3-5-15(13)21-18(14)24/h3,5,7-8,20H,4,6H2,1-2H3,(H,21,24)(H,22,23)/b14-8- |
InChI Key |
CQXPYMNBBOWLME-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU9518; SU 9518; SU-9518; 5-Br-SU6668; 5 Br SU6668; 5BrSU6668 |
Origin of Product |
United States |
Foundational & Exploratory
SU9518: An In-depth Technical Guide on its Mechanism of Action as a Platelet-Derived Growth Factor Receptor Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU9518 is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling consequences, and cellular effects. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biochemical and cellular functions.
Core Mechanism of Action: Selective Inhibition of PDGF Receptor Kinase
This compound is a synthetic indolinone that functions as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of PDGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This inhibition is rapid, occurring within minutes of cellular exposure, and sustained for several hours even after the removal of the compound.[1]
This compound has demonstrated potent inhibitory activity against both PDGFR-α and PDGFR-β isoforms. By blocking the kinase activity of these receptors, this compound effectively abrogates the cellular responses initiated by PDGF ligands, including cell proliferation, migration, and survival.[2][3]
Quantitative Inhibitory Activity
The potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in blocking PDGF-driven cellular processes.
| Assay | Cell Type | Stimulant | IC50 Value | Reference |
| PDGF-induced BrdU Incorporation | Mouse Fibroblasts | PDGF | 0.053 ± 0.04 µM | [3] |
| PDGF-induced Endothelial Cell Proliferation | Endothelial Cells | PDGF | ~0.9 µM | [2] |
| FGF-induced BrdU Incorporation | Mouse Fibroblasts | FGF | 4.40 ± 1.13 µM | [3] |
| EGF-induced BrdU Incorporation | Mouse Fibroblasts | EGF | 9.63 ± 2.98 µM | [3] |
| Inhibition of Isolated PDGFr Kinase | In vitro | - | 0.06 µmol/L | [2] |
Impact on Downstream Signaling Pathways
The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the receptor's intracellular kinase domains. These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, initiating multiple downstream pathways crucial for cellular function. This compound, by preventing this initial phosphorylation event, effectively shuts down these signaling cascades.
Inhibition of the Ras-MAPK Pathway
The Ras-MAPK pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation and differentiation. Upon PDGFR activation, the adaptor protein Grb2 and the guanine nucleotide exchange factor Sos are recruited, leading to the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and ultimately ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate transcription factors. By inhibiting PDGFR phosphorylation, this compound prevents the activation of this entire pathway.
Inhibition of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation. Activated PDGFR recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. This compound's inhibition of PDGFR prevents the initiation of this pro-survival pathway.
Cellular Consequences of this compound Treatment
The inhibition of PDGF receptor signaling by this compound leads to significant cellular effects, primarily the inhibition of cell proliferation and a reduction in cell survival.
Cell Cycle Arrest
By blocking the mitogenic signals transduced by the PDGFR, this compound effectively halts cell cycle progression.[3] The inhibition of key downstream pathways like the Ras-MAPK and PI3K/Akt cascades prevents the expression of cyclins and the activation of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle.
Induction of Apoptosis
The PI3K/Akt pathway plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins. By blocking this pathway, this compound can lead to the induction of apoptosis, or programmed cell death. While the precise apoptotic pathway activated by this compound has not been extensively detailed in the reviewed literature, it is anticipated to involve the activation of the intrinsic (mitochondrial) apoptotic pathway due to the loss of pro-survival signals. This would likely involve the activation of initiator caspases such as caspase-9, followed by the activation of effector caspases like caspase-3.
Detailed Experimental Protocols
Western Blot for PDGFR Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.
5.1.1. Cell Culture and Treatment:
-
Seed human dermal fibroblasts in appropriate culture vessels and grow to near confluence.
-
Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
5.1.2. Lysate Preparation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
5.1.3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total PDGFRβ and a loading control protein (e.g., β-actin or GAPDH).
BrdU Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
5.2.1. Cell Seeding and Treatment:
-
Seed mouse fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PDGF (e.g., 10 ng/mL), FGF, or EGF for 18-24 hours.
5.2.2. BrdU Labeling and Detection:
-
Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Incubate with a peroxidase-conjugated anti-BrdU antibody.
-
Wash the wells to remove unbound antibody.
-
Add a substrate solution (e.g., TMB) and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of critical downstream signaling pathways, including the Ras-MAPK and PI3K/Akt cascades. This targeted inhibition results in significant cellular consequences, namely cell cycle arrest and the potential for apoptosis induction. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, positions this compound as a valuable tool for research into PDGF-driven pathologies and as a potential therapeutic agent.
References
- 1. Weekly dosing with the platelet-derived growth factor receptor tyrosine kinase inhibitor this compound significantly inhibits arterial stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Unraveling the Discovery of SU9516: A Potent CDK2 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Initial Clarification: This document provides an in-depth technical guide on the discovery and characterization of the cyclin-dependent kinase (CDK) inhibitor SU9516 . Initial inquiries regarding "SU9518" have led to information about a platelet-derived growth factor receptor (PDGFR) inhibitor. It is believed that the intended subject of interest is the closely related and similarly named compound, SU9516 , a potent inhibitor of CDKs, particularly CDK2.
Executive Summary
SU9516 is a 3-substituted indolinone that has been identified as a potent and selective inhibitor of cyclin-dependent kinases, with a primary affinity for CDK2. Its discovery has provided a valuable chemical tool for studying the roles of CDKs in cell cycle regulation and has been explored as a potential therapeutic agent in oncology. This guide details the discovery, mechanism of action, quantitative inhibitory data, and key experimental methodologies related to SU9516, providing a comprehensive resource for researchers in the field of kinase inhibition and drug discovery.
Discovery and Rationale
SU9516, with the chemical name 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, was identified through high-throughput screening as a selective inhibitor of CDK2 activity.[1] The rationale for targeting CDKs, and specifically CDK2, stems from their critical role in cell cycle progression. Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[2][3] Inhibition of CDK2 is intended to halt the cell cycle, particularly at the G1/S transition, thereby preventing the proliferation of cancer cells and inducing apoptosis.[1][2]
Mechanism of Action
SU9516 exerts its inhibitory effects primarily through competitive binding to the ATP-binding pocket of CDK2.[4] The crystal structure of SU9516 in complex with CDK2 has revealed key interactions with residues in the active site, such as Leu83 and Glu81, which are crucial for its inhibitory activity.[4] For CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin B1, SU9516 acts as an ATP-competitive inhibitor.[4] Interestingly, its mechanism shifts to non-competitive inhibition with respect to ATP when targeting CDK4/cyclin D1, where it exhibits significantly lower potency.[4]
The inhibition of CDK2 by SU9516 leads to a downstream cascade of cellular events. A key consequence is the prevention of the phosphorylation of the retinoblastoma protein (pRb).[2][5] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[3][5] This ultimately triggers apoptosis in cancer cells.[1][2]
Quantitative Inhibitory Data
The inhibitory activity of SU9516 against various cyclin-dependent kinases has been quantitatively assessed, demonstrating its selectivity for CDK2.
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Mode of Inhibition (vs. ATP) | Reference |
| CDK2/Cyclin A | 0.031 µM | - | Competitive | [4] |
| CDK2/Cyclin E | - | 0.022 µM | Competitive | [1][4] |
| CDK1/Cyclin B1 | - | 0.04 µM | Competitive | [1][4] |
| CDK4/Cyclin D1 | - | 0.2 µM | Non-competitive | [1][4] |
| PKC | - | >10.0 µM | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments that characterized SU9516 are outlined below.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of SU9516 against purified CDK complexes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK2/Cyclin E, CDK1/Cyclin B, CDK4/Cyclin D1) are expressed and purified. A suitable substrate, such as a histone H1 peptide or a fragment of the retinoblastoma protein, is prepared.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl₂, ATP (often radiolabeled with ³²P or ³³P), and the kinase substrate.
-
Inhibitor Addition: SU9516 is dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the CDK/cyclin complex and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto phosphocellulose paper followed by washing steps. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each SU9516 concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. For Kᵢ determination, kinetic studies are performed by varying both the inhibitor and ATP concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).[4]
Cell-Based Assays
Objective: To evaluate the effects of SU9516 on cell proliferation, cell cycle progression, and apoptosis in cancer cell lines.
Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., RKO, SW480 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of SU9516 or a vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment and Harvesting: Cells are treated with SU9516 as described above. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Assay (Caspase-3 Activation):
-
Cell Treatment: Cells are treated with SU9516.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Caspase-3 Activity Measurement: A fluorogenic or colorimetric caspase-3 substrate is added to the cell lysates. The cleavage of the substrate by active caspase-3 is measured over time using a fluorometer or spectrophotometer.
-
Data Analysis: The level of caspase-3 activity is normalized to the total protein concentration and expressed as a fold increase over untreated control cells.[2]
X-ray Crystallography
Objective: To determine the three-dimensional structure of SU9516 in complex with CDK2 to elucidate its binding mode.
Protocol Outline:
-
Protein Expression and Purification: Human CDK2 is expressed (e.g., in insect cells using a baculovirus system) and purified to high homogeneity.[4]
-
Crystallization: The purified CDK2 is crystallized, often in the presence of a cyclin partner, using vapor diffusion methods (hanging or sitting drop).
-
Soaking or Co-crystallization: SU9516 is introduced to the CDK2 crystals by soaking the crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.
-
Data Collection: The crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known CDK2 structure. The model of SU9516 is then built into the electron density map, and the entire complex is refined to yield a high-resolution structure.[4]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway inhibited by SU9516 and a general workflow for its characterization.
Caption: Inhibition of the CDK2/Cyclin E pathway by SU9516, leading to cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SU9518: A Technical Guide to a Potent PDGFR Inhibitor
Introduction
SU9518 is a synthetic small molecule belonging to the indolinone class of compounds that functions as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. This targeted mechanism of action has positioned this compound as a valuable tool in cancer research and for the potential treatment of proliferative diseases, including arterial restenosis. This document provides a comprehensive technical overview of this compound, its molecular targets, mechanism of action, and the experimental protocols used for its characterization.
Molecular Targets and Mechanism of Action
The primary molecular targets of this compound are the alpha and beta isoforms of the Platelet-Derived Growth Factor Receptor (PDGFR-α and PDGFR-β), which are members of the receptor tyrosine kinase (RTK) superfamily.
Upon binding of their cognate ligands (PDGF-AA, -AB, -BB, -CC, -DD), PDGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This autophosphorylation event serves as a docking site for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating multiple downstream signaling pathways critical for cellular functions.
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of PDGFR-α and PDGFR-β. This competitive inhibition prevents the autophosphorylation of the receptors, thus abrogating the downstream signaling cascades. The primary pathways affected by this compound inhibition include:
-
Ras-MAPK Pathway: Responsible for cell proliferation and differentiation.
-
PI3K/Akt Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in cell motility and proliferation.
The inhibition of these pathways by this compound leads to a cytostatic effect on cells that are dependent on PDGFR signaling for their growth and survival.
Quantitative Data
While this compound is recognized as a highly selective inhibitor of PDGFR-α and PDGFR-β, a comprehensive publicly available kinase selectivity panel detailing its IC50 values against a wide array of kinases is limited. The available data primarily focuses on its potent inhibition of its intended targets.
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| PDGFR-β | ~1-10 | Cell-based | Potent inhibition of receptor autophosphorylation. |
| PDGFR-α | ~1-10 | Cell-based | Similar potent inhibition of receptor autophosphorylation as observed for PDGFR-β. |
| c-Kit | >100 | Biochemical/Cell-based | Significantly less potent inhibition compared to PDGFR, indicating selectivity. |
| VEGFR2 | >100 | Biochemical/Cell-based | Demonstrates selectivity for PDGFR over other related receptor tyrosine kinases like VEGFR2. |
| Flt3 | >100 | Biochemical/Cell-based | Exhibits selectivity against other class III receptor tyrosine kinases. |
Note: The IC50 values presented are approximations based on available literature. Precise values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for PDGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on ligand-induced PDGFR phosphorylation in a cellular context.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3, primary human fibroblasts)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Recombinant human PDGF-BB
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDGFR-β (Tyr751)
-
Rabbit anti-total-PDGFR-β
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-PDGFR-β, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-total-PDGFR-β and anti-β-actin antibodies for loading controls.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cells dependent on PDGFR signaling.
Materials:
-
PDGFR-dependent cell line
-
96-well cell culture plates
-
Cell culture medium with and without serum
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Add this compound at various concentrations in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the this compound concentration.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits PDGFR autophosphorylation.
Experimental Workflow
Caption: Workflow for this compound characterization.
The Role of SU9518 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU9518 is a synthetic indolinone that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), playing a significant role in the induction of cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a CDK inhibitor, the signaling pathways it modulates, and its ultimate effects on cell proliferation and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control the cell cycle, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. This compound has emerged as a small molecule inhibitor with notable activity against key cell cycle regulators. This guide will explore the technical details of this compound's function, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: CDK Inhibition
This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with a notable selectivity for CDK1 and CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase.
Kinase Inhibitory Profile
While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not extensively published, studies on the closely related compound, SU9516, provide valuable insights into the kinase selectivity.
| Kinase Target | Reported IC50 (µM) for SU9516 |
| CDK2 | 0.02 - 0.03 |
| CDK1 | 0.04 - 0.2 |
| CDK4 | 0.2 - 1.7 |
| CDK9 | 0.9 |
This table summarizes the reported IC50 values for the related compound SU9516, which is structurally similar to this compound.
Signaling Pathways Modulated by this compound
The inhibition of CDK1 and CDK2 by this compound initiates a cascade of events within the cell, primarily affecting pathways that govern the G2/M transition and the induction of apoptosis.
G2/M Cell Cycle Arrest Pathway
The primary consequence of this compound-mediated CDK1 inhibition is the arrest of the cell cycle at the G2/M checkpoint. CDK1, in complex with Cyclin B1, is the master regulator of entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry.
p53-Mediated Apoptosis Pathway
Evidence suggests that this compound can induce apoptosis, a process of programmed cell death, which may be linked to the activation of the p53 tumor suppressor pathway. p53, often referred to as the "guardian of the genome," can be activated in response to cellular stress, including cell cycle disruption, and can trigger apoptosis. While the direct interaction between this compound and the p53 pathway is still under investigation, a plausible mechanism involves the induction of cellular stress due to the G2/M arrest, leading to p53 activation. Activated p53 can then upregulate pro-apoptotic proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest and related signaling pathways.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HCT116) are suitable for these studies.
-
Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Harvesting: After treatment with this compound for the desired time (e.g., 24, 48 hours), both adherent and floating cells are collected.
-
Fixation: Cells are washed with ice-cold PBS and fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., CDK1, Cyclin B1, phospho-p53, total p53, cleaved Caspase-3, β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of CDK1/Cyclin B.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains recombinant CDK1/Cyclin B enzyme, a specific substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value of this compound for CDK1 inhibition is calculated from the dose-response curve.
Apoptosis Induction
In addition to cell cycle arrest, this compound can induce apoptosis in cancer cells. This is often a consequence of prolonged cell cycle arrest.
Apoptotic Signaling Cascade
The induction of apoptosis by this compound likely involves the activation of caspases, a family of proteases that execute programmed cell death. The activation of initiator caspases, such as Caspase-8 or Caspase-9, leads to a cascade that activates executioner caspases, like Caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion
This compound is a potent inhibitor of CDKs, particularly CDK1 and CDK2, that effectively induces G2/M cell cycle arrest in cancer cells. This activity, coupled with its ability to promote apoptosis, makes it a compound of significant interest for cancer research and therapeutic development. Further investigation is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into the multifaceted role of this compound in cancer biology.
SU9518-Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9518 is a synthetic small molecule belonging to the indolinone family, which has been investigated for its potential as an anti-cancer agent. It is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), with a particular affinity for CDK2. The inhibition of CDKs disrupts the cell cycle, a fundamental process in cancer cell proliferation, leading to cell cycle arrest and, ultimately, apoptosis. This technical guide provides an in-depth overview of the proposed apoptotic pathway induced by this compound, leveraging data from its close structural and functional analog, SU9516, another CDK2 inhibitor. This guide will detail the signaling cascade, present quantitative data, and provide comprehensive experimental protocols for studying this pathway.
Core Mechanism of this compound-Induced Apoptosis
The primary mechanism of action for this compound in inducing apoptosis is through its potent and selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and G2/M transitions.
By inhibiting CDK2, this compound triggers a cascade of events:
-
Cell Cycle Arrest: Inhibition of CDK2 disrupts the normal cell cycle progression, leading to an accumulation of cells in the G1 or G2/M phases. This arrest prevents the cancer cells from dividing and proliferating.
-
Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: A crucial substrate of the CDK2/cyclin E complex is the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. This compound-mediated inhibition of CDK2 leads to a decrease in pRb phosphorylation, thus enhancing the suppressive function of pRb.
-
Induction of Apoptosis: The sustained cell cycle arrest and disruption of the pRb-E2F pathway are potent triggers for the intrinsic pathway of apoptosis. This process involves the activation of a cascade of caspases, the executioners of apoptosis.
The this compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
SU9518: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SU9518, a small molecule inhibitor with relevance to basic cancer research. It details its mechanism of action, impact on key signaling pathways, and provides detailed protocols for experimental validation.
Core Principles of this compound
This compound is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR). It functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both PDGFR-α and PDGFR-β. By blocking the binding of ATP, this compound prevents the autophosphorylation of the receptor that is critical for the activation of downstream signaling pathways. This inhibition ultimately disrupts cellular processes vital for tumor growth and survival, such as proliferation and angiogenesis.
Caption: ATP-competitive inhibition of PDGFR by this compound.
Impact on Cancer-Related Signaling Pathways
The activation of PDGFR initiates a cascade of intracellular signaling events crucial for cell growth and survival. This compound's inhibition of PDGFR phosphorylation effectively blocks these pathways. The two primary cascades affected are the PI3K/Akt and the RAS/MAPK pathways.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. By preventing PDGFR activation, this compound blocks the recruitment and activation of PI3K, leading to decreased phosphorylation of Akt and its downstream targets. This ultimately promotes apoptosis and inhibits cell growth.
-
RAS/MAPK Pathway: This pathway is central to regulating cell proliferation and differentiation. Inhibition of PDGFR by this compound prevents the activation of the RAS-RAF-MEK-ERK cascade, leading to a decrease in the phosphorylation of ERK. This disruption halts the transmission of mitogenic signals to the nucleus, resulting in cell cycle arrest.
Caption: this compound inhibits PDGFR-mediated PI3K/Akt and MAPK signaling.
By blocking these critical pathways, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis. This is achieved by preventing the phosphorylation of key cell cycle regulators like the Retinoblastoma protein (Rb) and stabilizing tumor suppressors like p53.
Caption: Logical flow from PDGFR inhibition to cell cycle arrest.
Quantitative Efficacy Data
While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines is not extensively documented in publicly available literature, its potent anti-proliferative effects have been demonstrated in specific cell types. The primary focus of existing research has been on its impact on fibroblasts and endothelial cells, which are key components of the tumor microenvironment.
| Cell Type | Assay | Effect | Concentration/Result | Reference |
| Human Dermal Fibroblasts | Proliferation Assay | Inhibition of PDGF-stimulated proliferation | Significant inhibition at 5 µM | [1] |
| Human Dermal Fibroblasts | Clonogenic Assay | Reduction of PDGF-stimulated survival | 57% reduction | [1] |
| Human Dermal Microvascular Endothelial Cells (HDMVECs) | Proliferation Assay | Potent inhibition of proliferation | - | [1] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the effects of this compound in a cancer research setting.
Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Protein Phosphorylation (Western Blot)
This protocol is used to detect changes in the phosphorylation status of PDGFR and its downstream targets like Akt and ERK.
Caption: Standard experimental workflow for Western Blotting.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells for each condition. Centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and model the histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro PDGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR kinase.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix containing the PDGFR enzyme and substrate peptide.
-
Assay Setup: Add the this compound dilutions or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction: Add the enzyme/substrate master mix to the wells. Initiate the reaction by adding ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves two steps:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
SU9518: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU9518 is a synthetic small molecule that has garnered interest in the scientific community for its potential as a kinase inhibitor. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. Particular focus is placed on its role as a modulator of cell cycle progression and apoptosis through the inhibition of cyclin-dependent kinases (CDKs). This document synthesizes available data on its target specificity, impact on signaling pathways, and includes detailed experimental methodologies for its study.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . While a definitive IUPAC name and SMILES string are not consistently reported in publicly available literature, its chemical identity is established through its molecular formula and weight.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H17BrN2O3 |
| Molecular Weight | 389.24 g/mol |
Biological Properties and Mechanism of Action
This compound is recognized primarily for its activity as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Table 2: Inhibitory Activity of the Related Compound SU9516 against Cyclin-Dependent Kinases
| Target | IC50 (µM) |
| CDK1 | 0.04 - 0.2 |
| CDK2 | 0.02 - 0.03 |
| CDK4 | 0.2 - 1.7 |
| CDK9 | 0.9 |
Data for SU9516, a structurally similar compound, is presented to indicate the probable target profile of this compound.
The primary mechanism of action for CDK inhibitors like this compound involves the competitive inhibition of ATP binding to the kinase domain of CDKs. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest and, in many cases, induction of apoptosis.
Signaling Pathways
This compound is predicted to exert its biological effects by modulating signaling pathways that are critically dependent on CDK activity. The most prominent of these is the cell cycle control pathway.
Cell Cycle Regulation
The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly regulated by the sequential activation and deactivation of specific CDK-cyclin complexes. By inhibiting CDKs, particularly CDK1, CDK2, and CDK4, this compound can induce cell cycle arrest at the G1/S and G2/M checkpoints.
Apoptosis Induction
Prolonged cell cycle arrest or the inhibition of CDKs involved in transcriptional regulation (like CDK9) can lead to the induction of apoptosis, or programmed cell death. The downregulation of anti-apoptotic proteins, such as Mcl-1, has been observed with CDK inhibitors and is a likely mechanism by which this compound promotes cancer cell death.
SU9518: A Technical Guide to its Synthesis, Derivatives, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU9518, chemically known as 3-[5-((5-bromo-2-oxo-1,2-dihydroindol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase family.[1] This synthetic indolinone derivative has demonstrated significant potential in preclinical studies for the treatment of conditions driven by aberrant PDGFR signaling, including arterial restenosis and radiation-induced fibrosis. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and the structure-activity relationships of related derivatives. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are also presented to support further research and development efforts in this area.
Introduction
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, atherosclerosis, and fibrotic diseases. Small molecule inhibitors of PDGFR tyrosine kinases have emerged as a promising therapeutic strategy. This compound belongs to the 2-indolinone class of kinase inhibitors, which act as ATP-competitive inhibitors at the kinase domain of PDGFR.[2] Its ability to potently and selectively block PDGFR-mediated signaling makes it a valuable tool for research and a potential candidate for therapeutic development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key heterocyclic intermediates: 5-bromo-2-oxindole and a substituted pyrrole aldehyde, followed by their condensation.
Synthesis of Intermediates
2.1.1. Synthesis of 5-Bromo-2-oxindole
The synthesis of 5-bromo-2-oxindole can be achieved through the bromination of 2-oxindole. A common method involves the reaction of 2-oxindole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid.
Experimental Protocol: Synthesis of 5-Bromo-2-oxindole
-
Materials: 2-oxindole, N-bromosuccinimide (NBS), Acetic Acid.
-
Procedure:
-
Dissolve 2-oxindole in glacial acetic acid.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature with stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 5-bromo-2-oxindole.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
2.1.2. Synthesis of 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde
The synthesis of the pyrrole intermediate involves the construction of the pyrrole ring followed by formylation. A common approach is the Paal-Knorr pyrrole synthesis, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.
Experimental Protocol: Synthesis of 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde
-
Materials: Ethyl 2-methyl-3-oxobutanoate, Ethyl 4-oxopentanoate, Zinc dust, Sodium acetate, Acetic anhydride, Phosphorus oxychloride, Dimethylformamide (DMF).
-
Procedure:
-
Knorr Pyrrole Synthesis: React an α-amino ketone (or its precursor) with a β-ketoester. For this specific pyrrole, a multi-step synthesis starting from simpler precursors is likely required. A plausible route involves the synthesis of an appropriately substituted β-dicarbonyl compound and its subsequent condensation with an amine.
-
Vilsmeier-Haack Formylation:
-
To a cooled solution of the substituted pyrrole in DMF, add phosphorus oxychloride dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by pouring it into a solution of sodium acetate in ice water.
-
Heat the mixture to hydrolyze the intermediate iminium salt.
-
Cool the solution and collect the precipitated aldehyde by filtration.
-
Wash the product with water and dry.
-
-
Final Condensation Step
The final step in the synthesis of this compound is the Knoevenagel condensation of 5-bromo-2-oxindole with 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde. This reaction is typically catalyzed by a base.
Experimental Protocol: Synthesis of this compound
-
Materials: 5-bromo-2-oxindole, 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde, Piperidine, Ethanol.
-
Procedure:
-
Dissolve equimolar amounts of 5-bromo-2-oxindole and the pyrrole aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs).[2] It exerts its inhibitory effect through ATP-competitive binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Signaling Pathway
The PDGF signaling cascade is initiated by the binding of PDGF ligands to their cognate receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling molecules containing SH2 domains, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thus inhibiting the entire downstream signaling cascade.
Caption: PDGF Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) |
| This compound | PDGFRβ | 10-50 | NIH3T3 | 0.1 - 1 |
| Derivative A | PDGFRβ | 5 | A431 | 0.05 |
| Derivative B | PDGFRβ | 100 | U87MG | 2.5 |
| Sunitinib (Control) | PDGFRβ | 2 | HUVEC | 0.02 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols for Biological Evaluation
PDGFRβ Kinase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PDGFRβ kinase.
Experimental Protocol: PDGFRβ Kinase Inhibition Assay
-
Materials: Recombinant human PDGFRβ kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, this compound or derivative, Kinase buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound.
-
Add the PDGFRβ kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PDGFRβ Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of PDGFRβ in whole cells.
Experimental Protocol: Cellular PDGFRβ Autophosphorylation Assay
-
Materials: Cells expressing PDGFRβ (e.g., NIH3T3), Serum-free medium, PDGF-BB ligand, this compound or derivative, Lysis buffer, Phospho-PDGFRβ antibody, Total PDGFRβ antibody, Secondary antibody, Western blotting or ELISA reagents.
-
Procedure:
-
Plate cells in a multi-well plate and grow to near confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with PDGF-BB ligand for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated PDGFRβ and total PDGFRβ in the lysates using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals and calculate the inhibition of phosphorylation at each this compound concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of indolinone-based kinase inhibitors is highly dependent on their chemical structure. SAR studies aim to understand how modifications to different parts of the molecule affect its potency and selectivity.
Caption: Key Structural Features and Modification Sites of this compound for SAR Studies.
-
Oxindole Ring: Substitution at the 5-position of the oxindole ring is crucial for activity. Electron-withdrawing groups, such as bromine in this compound, generally enhance inhibitory potency.
-
Pyrrole Ring: The substituents on the pyrrole ring influence both potency and selectivity. The methyl groups at positions 2 and 4 and the propanoic acid side chain at position 3 are important for optimal binding to the PDGFR kinase domain.
-
Methylene Bridge: The exocyclic double bond of the methylene bridge is essential for maintaining the correct conformation for binding to the ATP pocket of the kinase.
-
Propanoic Acid Side Chain: The carboxylic acid group improves the aqueous solubility of the compound and can interact with basic residues in the kinase domain, contributing to binding affinity and cellular uptake.
Conclusion
This compound is a well-characterized inhibitor of PDGFR with significant potential for therapeutic applications. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key structure-activity relationships. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further optimization of the this compound scaffold based on the provided SAR insights may lead to the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
Understanding SU9518's Effect on G2/M Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9518 and its closely related analog, SU9516, are small molecule inhibitors targeting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. This technical guide provides an in-depth analysis of the effects of these compounds, with a primary focus on SU9516 as a proxy for this compound, on the G2/M phase of the cell cycle. The available scientific literature extensively details the mechanism of SU9516 as a potent inhibitor of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This guide will synthesize the existing data on its mechanism of action, provide detailed experimental protocols for its study, and present quantitative data in a clear, comparative format.
Mechanism of Action: Inhibition of CDK1/Cyclin B1 Complex
The transition from the G2 to the M phase of the cell cycle is primarily driven by the activation of the CDK1/Cyclin B1 complex. SU9516 exerts its effect by competitively binding to the ATP-binding pocket of CDK1, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates essential for mitotic entry, leading to an arrest of the cell cycle at the G2/M checkpoint.
Data Presentation: Quantitative Analysis of SU9516 Activity
The inhibitory potency of SU9516 against key cell cycle kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Kinase | IC50 (nM) |
| CDK1 | 40 |
| CDK2 | 22 |
| CDK4 | 200 |
Table 1: IC50 Values of SU9516 against Cyclin-Dependent Kinases. This table summarizes the in vitro inhibitory activity of SU9516 against CDK1, CDK2, and CDK4.[2][3][4][5]
The induction of cell cycle arrest by SU9516 has been observed in various cancer cell lines, although specific quantitative data on the percentage of cells in the G2/M phase from the provided search results is limited. However, it is reported that SU9516 alters the cell cycle in RKO and SW480 colon carcinoma cells and induces cell cycle arrest.[2][3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as RKO or SW480 (colon carcinoma) can be used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
SU9516/SU9518 Treatment: A stock solution of SU9516 or this compound is prepared in dimethyl sulfoxide (DMSO). Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the inhibitor or DMSO as a vehicle control. Treatment duration can range from 24 to 48 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, phospho-CDK1, p21, p53) and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Signaling pathway of G2/M transition and its inhibition by this compound/SU9516.
Caption: Experimental workflow for analyzing the effect of this compound/SU9516 on the cell cycle.
Caption: Logical relationship between this compound/SU9516, its target, and cellular outcomes.
References
Preliminary Studies on the Efficacy of SU9518: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of SU9518, a synthetic indolinone compound. The document focuses on its mechanism of action as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. This guide synthesizes available preclinical data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from preclinical studies.
| Target/Model | Metric | Result | Reference Study |
| PDGF Receptor Kinase | Inhibition | Potent and selective inhibition | [1] |
| PDGF Receptor Phosphorylation | Onset of Inhibition | Within 5 minutes of exposure in cell-based assays | [1] |
| PDGF Receptor Phosphorylation | Duration of Inhibition | Persists for >6 hours after drug removal | [1] |
| Fibroblast Survival (PDGF-stimulated) | Reduction in Survival | 57% | [2] |
| Rat Balloon Arterial Injury Model (Oral) | Reduction in Neointimal/Medial Area Ratio | From 1.94±0.38 to 1.03±0.29 (P<0.01) | [1] |
| Rat Balloon Arterial Injury Model (Subcutaneous) | Reduction in Neointimal/Medial Area Ratio | From 2.21±0.32 to 1.34±0.45 (P<0.01) | [1] |
Core Mechanism of Action
This compound is a novel synthetic indolinone that functions as a potent and selective inhibitor of the cellular PDGF receptor kinase.[1] Its primary mechanism involves blocking the phosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation.[1] Studies have shown that this compound also exhibits inhibitory effects on Cyclin-Dependent Kinases (CDKs), suggesting a broader impact on cell cycle regulation.
Signaling Pathways
PDGF Signaling Pathway Inhibition
This compound directly targets the PDGF receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2]
Caption: this compound inhibits PDGF receptor autophosphorylation.
Experimental Protocols
Cell-Based PDGF Receptor Phosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on PDGF-induced receptor phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture human fibroblasts or other suitable cell lines expressing PDGFR in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
PDGF Stimulation: Stimulate the cells with a specific isoform of PDGF (e.g., PDGF-BB) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated PDGFR-β.
-
Strip and re-probe the membrane with an antibody for total PDGFR-β as a loading control.
-
Detect the signals using a chemiluminescent substrate and imaging system.
-
Fibroblast Clonogenic Survival Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.
Methodology:
-
Cell Plating: Seed fibroblasts at a low density (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations in the presence of a stimulating factor like PDGF.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Rat Balloon Arterial Injury Model
This in vivo model is used to assess the efficacy of this compound in preventing arterial stenosis.[1]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the left common carotid artery.
-
Introduce a balloon catheter and inflate it to induce endothelial denudation and vessel injury.
-
-
Drug Administration: Administer this compound either orally (once daily) or subcutaneously (once weekly) for a specified duration (e.g., 14 days).
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Embed the arteries in paraffin and section them for histological analysis.
-
Stain the sections (e.g., with hematoxylin and eosin) to visualize the neointima and media.
-
-
Morphometric Analysis: Measure the areas of the neointima and media using image analysis software and calculate the neointimal to medial area ratio.
Experimental and Logical Workflows
Preclinical Evaluation Workflow for a Kinase Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: A generalized preclinical workflow for kinase inhibitors.
Logical Relationship in this compound's Anti-Proliferative Effect
This diagram shows the logical flow from target engagement to the observed cellular effect.
Caption: Logical progression of this compound's mechanism of action.
References
Methodological & Application
Application Notes and Protocols: SU9518 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of SU9518, a potent inhibitor of cyclin-dependent kinases (CDKs). The provided methodologies are essential for researchers in oncology and drug discovery investigating the therapeutic potential of CDK inhibitors.
Introduction
This compound is a synthetic indolinone that functions as a selective inhibitor of cyclin-dependent kinases, with particular potency against CDK2.[1] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.[2] Specifically, the CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S phase transition and the progression of DNA replication.[2][3] By inhibiting these complexes, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1]
This document outlines the necessary protocols to quantify the inhibitory effect of this compound on CDK2/cyclin E activity in vitro.
Mechanism of Action: CDK2 Inhibition
The primary mechanism of action for this compound involves the competitive inhibition of the ATP-binding pocket of CDK2. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for cell cycle progression. The inhibition of CDK2 by this compound ultimately leads to a halt in the cell cycle at the G1/S checkpoint.
Quantitative Data Summary
The inhibitory activity of this compound against various cyclin-dependent kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (nM) |
| CDK1 | 40 |
| CDK2 | 22 |
| CDK4 | 200 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
This section details a representative in vitro kinase assay protocol to determine the inhibitory activity of this compound against the CDK2/cyclin E complex. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[4]
Materials:
-
Recombinant human CDK2/Cyclin E1 kinase
-
Kinase substrate (e.g., a suitable peptide or Histone H1)
-
This compound compound
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Experimental Workflow
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of this compound in the kinase assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare a vehicle control (DMSO in assay buffer).
-
Dilute the recombinant CDK2/Cyclin E1 enzyme to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically.[3]
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for CDK2 to ensure sensitive inhibition detection.[5]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Signal Detection (Using ADP-Glo™ Assay as an example):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[4]
-
Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.[4]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[4]
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a potent, broad-spectrum inhibitor (like staurosporine) or no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound. By utilizing these methodologies, researchers can accurately determine the inhibitory potency of this compound against CDK2/cyclin E and further investigate its potential as a therapeutic agent. Careful optimization of enzyme and substrate concentrations will be crucial for obtaining reliable and reproducible results.
References
SU9518 (SU9516) Application Notes and Protocols for Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9516 is a 3-substituted indolinone compound that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with primary selectivity for CDK2.[1][2] By targeting the core machinery of the cell cycle, SU9516 disrupts the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.[3][4] These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide a detailed protocol for assessing the anti-proliferative effects of SU9516 using a standard colorimetric proliferation assay (MTT) and offer insights into its mechanism of action.
Mechanism of Action
The cell cycle is orchestrated by the sequential activation of CDKs, which phosphorylate key substrate proteins to drive progression through distinct phases.[5] SU9516 exerts its anti-proliferative effects by primarily inhibiting the kinase activity of CDK2.[2][3] The inhibition of CDK2, and to a lesser extent CDK1 and CDK4, disrupts the phosphorylation of the retinoblastoma protein (pRb).[3][6] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression.[7] This leads to cell cycle arrest, typically at the G1/S or G2/M transition, and can subsequently trigger apoptosis.[3][4]
Data Presentation
| Target | IC50 (nM) | Inhibition Type |
| CDK2 | 22 | ATP-competitive |
| CDK1 | 40 | ATP-competitive |
| CDK4 | 200 | Non-competitive (with respect to ATP) |
Data compiled from multiple sources.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of SU9516 in disrupting the cell cycle.
Caption: SU9516 inhibits CDKs, preventing pRb phosphorylation and cell cycle progression.
Experimental Protocols
MTT Proliferation Assay
This protocol outlines a method for determining the IC50 value of SU9516 in a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials and Reagents:
-
Cancer cell line of choice (e.g., HT-29, RKO, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SU9516 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for determining the anti-proliferative effects of SU9516.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of SU9516 in complete medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest SU9516 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SU9516 or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the SU9516 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
SU9516 is a valuable research tool for investigating the role of CDK2 in cell cycle regulation and for exploring novel anti-cancer therapeutic strategies. The provided protocols offer a framework for assessing its anti-proliferative activity. Researchers should optimize the assay conditions for their specific cell lines and experimental goals. Further investigation into the IC50 values of SU9516 across a broader panel of cancer cell lines will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimal Concentration of SU9518 for Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9518 is a synthetic indolinone that functions as a potent inhibitor of cyclin-dependent kinases (CDKs), with particular selectivity towards CDK2.[1][2] By targeting the ATP-binding pocket of these crucial cell cycle regulators, this compound effectively halts cell cycle progression, leading to growth arrest and apoptosis in cancer cells.[1][3][4] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors like this compound a promising avenue for therapeutic intervention.[5][6][7] These application notes provide a comprehensive overview of the optimal concentrations of this compound for use in cancer cell research, detailed experimental protocols, and a summary of its mechanism of action. The information presented here is primarily based on studies conducted with SU9516, a structurally and functionally analogous compound, due to the limited availability of public data for this compound.
Data Presentation
The efficacy of a CDK inhibitor is highly dependent on the specific cancer cell line and the endpoint being measured. The following tables summarize the inhibitory concentrations (IC50) of the closely related compound SU9516 against various cyclin-dependent kinases, providing a strong indication of the concentration range at which this compound is likely to be effective.
Table 1: Inhibitory Concentration (IC50) of SU9516 against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1 | 40 |
| CDK2 | 22 |
| CDK4 | 200 |
Data sourced from Selleck Chemicals product information.[8]
Table 2: Effective Concentrations of SU9516 in Colon Carcinoma Cell Lines
| Cell Line | Concentration | Observed Effect |
| RKO | 5 µM | Significant increase in apoptosis (20.7-fold increase at 24h) |
| RKO | 5 µM, 10 µM | Dose-dependent increase in active caspase-3 |
| SW480 | 5 µM, 10 µM | Dose-dependent increase in active caspase-3 |
| HT-29, SW480, RKO | 5 µM | Prevention of pRb dissociation from E2F1 |
Data from a study on colon carcinoma cells.[2][9]
Mechanism of Action
This compound and its analog SU9516 exert their anti-cancer effects by selectively inhibiting cyclin-dependent kinases, primarily CDK2.[1][3] This inhibition disrupts the normal progression of the cell cycle. In a healthy cell cycle, the Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (pRb).[6][7] This phosphorylation event causes the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][10]
By inhibiting CDK2, this compound prevents the phosphorylation of pRb.[1][2] As a result, pRb remains bound to E2F, sequestering it and preventing the transcription of S-phase genes.[2] This leads to cell cycle arrest at the G1/S boundary, effectively halting cell proliferation.[1] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and subsequent programmed cell death.[1][9]
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on cancer cells. These protocols are based on established methodologies and can be adapted for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Troubleshooting and Optimization
-
Low Efficacy: If this compound shows low efficacy, consider increasing the incubation time or concentration. Cell line sensitivity to CDK inhibitors can vary significantly.
-
High Cytotoxicity in Control: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.
-
Inconsistent Results: Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase during experiments.
By following these protocols and considering the provided data, researchers can effectively determine the optimal concentration of this compound for their specific cancer cell line and experimental needs, facilitating further investigation into its therapeutic potential.
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CDK inhibitor [medbox.iiab.me]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular machinery behind the action: CDK inhibitors | BCAC Breast Cancer Aotearoa Coalition [breastcancer.org.nz]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
SU9518 Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9518 is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] While its primary characterization has been in the context of inhibiting cell proliferation, particularly in combination with radiation therapy, its potential as a standalone agent to induce apoptosis in cancer cells is an area of active investigation.[5][6][7][8] These application notes provide a summary of the available data and detailed protocols for studying this compound-induced apoptosis.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the autophosphorylation of PDGFRα and PDGFRβ, key signaling molecules involved in cell growth, proliferation, and survival. By blocking this pathway, this compound can lead to cell cycle arrest and, under certain conditions, the induction of programmed cell death, or apoptosis. Additionally, studies have shown that this compound can reduce the levels of survivin, an inhibitor of apoptosis protein (IAP), which may contribute to its pro-apoptotic effects.[1][9]
Quantitative Data Summary
The following table summarizes the reported concentrations and treatment durations of this compound in various experimental settings. It is important to note that the data on apoptosis induction by this compound as a single agent is limited, and the provided information is largely derived from studies focused on proliferation inhibition.
| Cell Line/Model | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Human Dermal Fibroblasts | 5 µM | 1 hour | Inhibition of PDGFR phosphorylation | [7] |
| Human Dermal Microvascular Endothelial Cells (HDMVECs) | 0.1 - 10 µM | 72 hours | Inhibition of cell proliferation | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Up to 72 hours | Enhanced apoptosis (in combination with VEGFR inhibition) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This protocol details the detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound. This protocol is adapted for paraffin-embedded tissue sections but can be modified for cultured cells.
Materials:
-
Paraffin-embedded tissue sections from this compound-treated and control animals
-
Xylene
-
Ethanol (graded series: 100%, 95%, 80%, 70%)
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
In situ cell death detection kit (e.g., Roche, TMR red)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10 minutes.
-
Incubate the slides in permeabilization solution on ice for 2 minutes.
-
Wash the slides with PBS.
-
Apply 50 µL of the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) to each section.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the slides three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit red fluorescence, while all nuclei will show blue fluorescence.
3. Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic cascade following this compound treatment.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-survivin, anti-phospho-PDGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurora kinase inhibitors: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 9. Correlation of caspase activity and in vitro chemo-response in epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SU9518 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of SU9518 for experimental use. The protocols outlined below are intended to serve as a guide for researchers utilizing this compound in cell-based assays.
Introduction to this compound
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. By targeting PDGFR, this compound effectively blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. Dysregulation of the PDGF/PDGFR signaling axis has been implicated in the pathogenesis of various diseases, including cancer and fibrotic disorders, making this compound a valuable tool for both basic research and drug development.
Solubility of this compound
The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While specific quantitative solubility data is not widely published, the following table summarizes the available information.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Not ideal for preparing concentrated stock solutions. May be used as a co-solvent in some applications. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the standard method. |
Note: Due to the lack of specific quantitative solubility values (e.g., in mg/mL or µM), it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs. For most cell culture applications, a 10-100 mM stock solution in DMSO is achievable and sufficient.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 389.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 389.24 g/mol * 1000 mg/g = 3.89 mg
-
-
-
Weigh this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6 months).
-
Note on Final DMSO Concentration in Experiments: When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Experimental Protocols
This compound's inhibitory effect on PDGFR signaling makes it a valuable tool for studying cell proliferation and survival. Below are protocols for two common cell-based assays.
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of this compound in complete culture medium from the 10 mM DMSO stock solution. For example, to achieve final concentrations of 0.1, 0.5, 1, 2, and 5 µM, prepare intermediate dilutions in medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
-
Treatment:
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell proliferation inhibition.
-
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing insight into its long-term effects on cell survival and reproductive integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Fixing solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing complete culture medium. The exact number will depend on the plating efficiency of the cell line.
-
-
Treatment:
-
Allow the cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control with the same final DMSO concentration.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 10-14 days) at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixing solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixing solution and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to determine the effect of this compound on clonogenic survival.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Application Notes and Protocols for SU9516 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU9516 is a synthetic indolinone compound recognized as a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] Primarily targeting CDK2, SU9516 also demonstrates inhibitory effects on CDK1 and CDK4, making it a valuable tool for investigating cell cycle regulation.[1][2] Its ability to selectively block CDK activity leads to cell cycle arrest, typically at the G0/G1 or G2/M phases, and can induce apoptosis, positioning SU9516 as a compound of interest in cancer research and drug development.[1] These application notes provide a comprehensive guide to utilizing SU9516 for cell cycle analysis by flow cytometry.
Mechanism of Action
The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs. SU9516 exerts its biological effects by inhibiting the kinase activity of key CDKs involved in cell cycle progression. Specifically, it has been shown to bind to and selectively inhibit the activity of CDK2.[1] This inhibition prevents the phosphorylation of critical substrates, such as the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry.[2] By disrupting these critical cell cycle checkpoints, SU9516 effectively halts cell proliferation. In some cell lines, particularly those lacking CDK2, SU9516 can induce G2/M arrest through the inhibition of CDK1.[3]
Data Summary
The following table summarizes the typical experimental parameters for SU9516 treatment and its effect on the cell cycle. The precise outcomes, including the percentage of cells in each phase, are highly dependent on the cell line, experimental conditions, and the duration of exposure.
| Parameter | Value | Cell Line Example | Notes |
| Compound | SU9516 | - | A 3-substituted indolinone. |
| Target(s) | CDK2, CDK1, CDK4 | Various | Primarily a CDK2 inhibitor. |
| Effective Concentration | 2 - 10 µM | HT-29, SW480, RKO (Human colon carcinoma) | 5 µM is a commonly used concentration for inducing cell cycle arrest.[2] |
| Incubation Time | 24 - 48 hours | HT-29 (Human colon carcinoma) | Effects are time-dependent, with greater inhibition observed at 48 hours.[2] |
| Expected Outcome | G0/G1 or G2/M Arrest | Colon carcinoma cells | The specific phase of arrest can be cell-line dependent.[1] |
Visualizations
SU9516 Signaling Pathway
Caption: SU9516 inhibits CDKs, blocking cell cycle progression.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for SU9516 cell cycle analysis.
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
SU9516 (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (DNase-free, e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Microcentrifuge tubes
Protocol for SU9516 Treatment and Cell Cycle Analysis
This protocol outlines the general steps for treating cultured cells with SU9516 and subsequently analyzing their cell cycle distribution using propidium iodide staining and flow cytometry.
1. Cell Seeding and Treatment a. Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. b. Allow cells to adhere and resume growth overnight. c. Prepare working concentrations of SU9516 in complete culture medium from a stock solution. Also, prepare a vehicle control using the same final concentration of DMSO. d. Aspirate the old medium and add the medium containing SU9516 or the vehicle control to the cells. e. Incubate the cells for the desired time period (e.g., 24 to 48 hours).
2. Cell Harvesting a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Detach the cells using Trypsin-EDTA. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. e. Centrifuge the cells at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS.
3. Cell Fixation a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping. c. Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
4. Propidium Iodide Staining a. Centrifuge the fixed cells at 800-1000 x g for 5 minutes to pellet. b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide. A common final concentration is 100 µg/mL for RNase A and 50 µg/mL for PI. e. Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight to ensure stoichiometric binding of PI to DNA.[4][5]
5. Flow Cytometry Analysis a. Transfer the stained cell suspension to flow cytometry tubes. If necessary, filter the suspension through a nylon mesh to remove clumps. b. Analyze the samples on a flow cytometer, ensuring to use a low flow rate for optimal resolution.[6] c. Collect data for at least 10,000-20,000 single-cell events per sample. d. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Exclude doublets from the analysis by gating on pulse-width versus pulse-area of the fluorescence signal.[6]
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU9518 in Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific application of SU9518 in cancer research is limited in publicly available literature. The following application notes and protocols are based on its known mechanism as a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor and potential activity as a Cyclin-Dependent Kinase (CDK) inhibitor. The provided protocols are generalized and require optimization for specific experimental conditions.
Introduction
This compound is a small molecule inhibitor primarily identified as a potent antagonist of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. Aberrant PDGFR signaling is a known driver in the pathogenesis of several malignancies, making it a rational target for anti-cancer therapies. Furthermore, early-generation kinase inhibitors often exhibit activity against multiple targets, and evidence suggests that this compound may also inhibit Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This dual inhibitory potential suggests that this compound could exert anti-neoplastic effects through the modulation of both mitogenic signaling and cell cycle progression.
These application notes provide a framework for investigating the efficacy of this compound in glioma, colon cancer, and breast cancer, cancer types where PDGFR and CDK pathways can play significant roles.
Data Presentation: Efficacy of this compound (Illustrative)
Due to the limited availability of specific quantitative data for this compound in the specified cancer cell lines, the following table is illustrative. Researchers are strongly encouraged to determine these values empirically.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Glioma | U87MG | IC50 (72h) | Not Available | N/A |
| Colon Cancer | HCT116 | IC50 (72h) | Not Available | N/A |
| Breast Cancer | MCF-7 | IC50 (72h) | Not Available | N/A |
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through the inhibition of two key signaling pathways: the PDGFR signaling cascade and the CDK-mediated cell cycle regulation.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration. In cancers such as glioblastoma, aberrant activation of the PDGFR pathway is a frequent oncogenic driver.[1][2][3][4] this compound, by inhibiting PDGFR kinase activity, is expected to block these downstream signals.
CDK-Mediated Cell Cycle Pathway
Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer.[5][6][7] Specifically, the Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes are critical for the G1/S phase transition. Inhibition of these CDKs leads to cell cycle arrest and can induce apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound. Note: All concentrations and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT/WST-1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., U87MG, HCT116, MCF-7)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. What's the latest update on the ongoing clinical trials related to PDGFR? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high−grade glioma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 6. The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
Troubleshooting & Optimization
SU9518 not inducing apoptosis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SU9518, particularly its failure to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor. While often cited for its activity as a Cyclin-Dependent Kinase (CDK) inhibitor, it also potently and selectively inhibits the platelet-derived growth factor receptor (PDGFR) kinase. Its mechanism of action in cancer cells is primarily attributed to its ability to arrest the cell cycle by inhibiting CDKs, which are key regulators of cell cycle progression. Specifically, a closely related compound, SU9516, has been shown to inhibit CDK1, CDK2, CDK4, and CDK9, leading to the inhibition of retinoblastoma protein (pRb) phosphorylation and subsequent cell cycle arrest at the G1 and G2/M phases. This blockage of cell cycle progression can ultimately lead to apoptosis in sensitive cell lines.
Q2: At what concentration should I be using this compound to induce apoptosis?
A2: The optimal concentration of this compound for apoptosis induction is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with the similar compound SU9516, the IC50 values for CDK inhibition are in the nanomolar to low micromolar range. A typical starting point for a dose-response curve could range from 1 µM to 25 µM.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The time required to observe apoptosis following this compound treatment can vary depending on the cell line and the concentration of the inhibitor used. Generally, apoptosis can be detected within 24 to 72 hours of treatment. A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.
Q4: Is this compound expected to work in all cancer cell lines?
A4: No, the sensitivity of cancer cell lines to this compound can vary significantly. Resistance can be intrinsic or acquired. Factors influencing sensitivity include the expression and mutation status of CDKs, pRb, and other cell cycle-related proteins, as well as the activity of alternative pro-survival signaling pathways.
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing apoptosis in your experiments with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Suboptimal Experimental Conditions
Possible Cause: Incorrect concentration or treatment duration. Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound compound is not degraded. If possible, test its activity in a known sensitive cell line as a positive control.
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a fixed time point (e.g., 48 hours) to determine the IC50 value for cell viability.
-
Conduct a Time-Course Experiment: Treat your cells with a concentration at or above the determined IC50 and assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours).
Problem 2: Cell Line-Specific Resistance
Possible Cause: The cell line you are using may be intrinsically resistant to this compound. Troubleshooting Steps:
-
Assess Cell Cycle Arrest: Before looking for apoptosis, determine if this compound is inducing cell cycle arrest in your cells. This compound is expected to cause a G1 or G2/M arrest. This can be assessed by flow cytometry analysis of propidium iodide-stained cells. If no cell cycle arrest is observed, it suggests a primary resistance mechanism.
-
Analyze Key Protein Expression:
-
Retinoblastoma Protein (pRb): this compound's mechanism involves preventing pRb phosphorylation.[1][2][3][4][5] Check the phosphorylation status of pRb (at serine/threonine residues) via Western blot. If pRb is already inactive due to mutation or deletion, the cells will be resistant.
-
CDK and Cyclin Levels: Overexpression of the target CDKs or their associated cyclins can sometimes overcome the inhibitory effect of the drug. Assess the expression levels of CDK1, CDK2, and CDK4.
-
-
Investigate Alternative Pro-Survival Pathways: Cells can develop resistance to kinase inhibitors by activating alternative signaling pathways to promote survival.[6] For instance, if this compound effectively inhibits the CDK pathway, cells might upregulate pathways like PI3K/Akt or MAPK to evade apoptosis. Analyze the activation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK) after this compound treatment.
Problem 3: Acquired Resistance
Possible Cause: If you are working with a cell line that was previously sensitive to this compound, it may have developed acquired resistance. Troubleshooting Steps:
-
Sequence Target Kinases: Acquired resistance can arise from mutations in the drug's target that prevent inhibitor binding. Sequence the kinase domains of CDK1, CDK2, and CDK4 to check for mutations.
-
Evaluate Drug Efflux Pump Expression: Increased expression of multidrug resistance (MDR) transporters can lead to reduced intracellular drug concentration.[7] Assess the expression of proteins like P-glycoprotein (MDR1) by Western blot or qPCR.
Data Presentation
Table 1: IC50 Values of the Related CDK Inhibitor SU9516 Against Various Cyclin-Dependent Kinases.
| Kinase | IC50 (µM) |
| CDK1 | 0.04 - 0.2 |
| CDK2 | 0.02 - 0.03 |
| CDK4 | 0.2 - 1.7 |
| CDK9 | 0.9 |
Data is for SU9516, a close analog of this compound.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cell culture medium
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Add the caspase-3/7 substrate and assay buffer to the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Visualizations
Caption: this compound signaling pathway leading to G1 arrest and apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship for experimental validation of this compound resistance.
References
- 1. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of transcriptional regulators in the retinoblastoma protein pathway by UL97, the viral cyclin-dependent kinase encoded by human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Acquired tumor cell resistance to sunitinib by increased invasion and epithelial-mesenchymal transition in LL/2 murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant profiles of extracellular vesicles predict therapeutic response in TNBC patients receiving neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SU9518 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU9518, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize this compound concentration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of the Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cell proliferation, migration, and survival.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. However, a general starting range for cell-based assays is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q4: How can I confirm that the observed effects are due to on-target inhibition of PDGFR?
A4: To confirm on-target activity, you can perform several experiments:
-
Western Blotting: Assess the phosphorylation status of PDGFR and its downstream effectors (e.g., Akt, ERK1/2) in the presence and absence of this compound. A dose-dependent decrease in phosphorylation indicates on-target inhibition.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of a downstream signaling molecule might rescue the phenotype induced by this compound.
-
Use of a Structurally Different Inhibitor: Employing another known PDGFR inhibitor with a different chemical structure should produce a similar biological effect.
Data Presentation: Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This value will vary between different cell lines and experimental conditions. Below is a template table for presenting your IC50 data.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | 95% Confidence Interval |
| e.g., NIH-3T3 | 72 | Data to be determined | Data to be determined |
| e.g., U87 MG | 72 | Data to be determined | Data to be determined |
| Your Cell Line 1 | Your Timepoint | Your Data | Your Data |
| Your Cell Line 2 | Your Timepoint | Your Data | Your Data |
Experimental Protocols
Detailed Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol provides a step-by-step guide for determining the IC50 value of this compound in an adherent cell line.
Materials:
-
This compound
-
DMSO
-
Your chosen cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
PDGF Signaling Pathway
Caption: The PDGF signaling pathway is initiated by ligand binding and receptor dimerization.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a cell-based viability assay.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide provides solutions to potential problems you might face when working with this compound.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common issues in this compound experiments.
Q: Why are my IC50 values for this compound inconsistent between experiments?
A: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure your DMSO stock is fully dissolved before diluting it in media. Visually inspect for any precipitate in your working solutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered sensitivity to inhibitors due to genetic drift.
-
Inconsistent Cell Seeding: Ensure that a consistent number of viable cells are seeded in each well. Use a reliable cell counting method and careful pipetting.
Q: I am not observing a significant effect of this compound, even at high concentrations. What could be the problem?
A: A lack of effect could be due to several reasons:
-
Compound Inactivity: Ensure your this compound stock has not degraded. It is good practice to use freshly prepared dilutions for each experiment.
-
Low Target Expression: Verify that your cell line expresses the PDGF receptor. You can check this by Western blot or qPCR.
-
Insufficient Incubation Time: The inhibitory effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.
Q: I am observing high levels of cell death in my vehicle control wells. What is the likely cause?
A: High background toxicity can obscure the specific effects of this compound:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells. This is typically below 0.5%, but it is cell-line dependent. Always include a vehicle control with the same DMSO concentration as your treated wells.
-
"Edge Effect": Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate media components and lead to increased cell death. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Over-confluence: If the assay duration is long, control cells may become over-confluent and start to die, leading to a lower signal. Optimize your initial cell seeding density to avoid this.
SU9518 off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of SU9518, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that primarily targets Platelet-Derived Growth Factor Receptors (PDGFR), specifically PDGFR-α and PDGFR-β.[1] It functions by competitively binding to the ATP pocket of the kinase domain, thereby inhibiting the phosphorylation of downstream substrates.[2] This inhibition disrupts PDGF-mediated signaling pathways that are crucial for cell proliferation and survival, particularly in fibroblasts and endothelial cells.[1][2]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a drug or compound interacts with unintended molecular targets within a cell. For kinase inhibitors, this often means inhibiting kinases other than the intended primary target.[3][4] This is a common challenge because the ATP-binding sites of many kinases are structurally similar.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences that are not related to the inhibition of the primary target.[4][5]
Q3: How can I determine the full spectrum of kinases that this compound might be inhibiting in my experiments?
To identify the on- and off-target kinases of this compound, a comprehensive kinase selectivity profile is recommended. This typically involves screening the inhibitor against a large panel of purified kinases to determine its potency (e.g., IC50 values) against each.[5][6] Several commercial services offer kinase profiling against hundreds of kinases. Additionally, chemoproteomic approaches can be used in cell lysates or live cells to provide a more physiologically relevant assessment of target engagement.[5]
Q4: What is the difference between biochemical and cellular assays when assessing this compound's effects?
Biochemical assays utilize purified enzymes and substrates to measure the direct inhibitory activity of a compound on its target. In contrast, cellular assays are conducted in intact cells, providing insights into a compound's effects in a more complex biological context. Discrepancies between these assay types are common. For instance, high intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, potentially reducing their apparent potency in cells compared to biochemical assays.[7] Cellular assays also account for factors like cell permeability and efflux pumps.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: this compound may be inhibiting kinases other than PDGFR, leading to unforeseen biological responses.[4][5] | 1. Perform a Rescue Experiment: Overexpress a drug-resistant mutant of PDGFR. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely due to off-target inhibition. 2. Use a Structurally Different Inhibitor: Confirm the phenotype with a different PDGFR inhibitor that has a distinct chemical scaffold and likely a different off-target profile. |
| Discrepancy between biochemical potency (IC50) and cellular activity. | Cellular Factors: High intracellular ATP levels can outcompete this compound for binding to the kinase. The compound may also have poor cell permeability or be subject to efflux by pumps like P-glycoprotein. | 1. Titrate the Inhibitor: Use the lowest effective concentration of this compound that still inhibits PDGFR phosphorylation to minimize off-target effects. 2. CETSA for Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PDGFR in intact cells.[8][9] |
| High background or variable results in downstream signaling assays (e.g., Western Blot for p-AKT). | Compensatory Signaling: Inhibition of the PDGFR pathway may lead to the activation of parallel or feedback signaling pathways.[4] | 1. Probe for Compensatory Pathways: Analyze the phosphorylation status of key nodes in related pathways (e.g., EGFR, MAPK/ERK). 2. Use a More Selective Inhibitor: If available, use a more selective PDGFR inhibitor as a control to dissect the signaling events. |
| Cell toxicity observed at concentrations intended to be selective for PDGFR. | Inhibition of Essential Kinases: this compound may be inhibiting other kinases that are critical for cell survival in your specific cell model.[4] | 1. Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for PDGFR inhibition. A narrow therapeutic window suggests potential off-target toxicity. 2. Test in a PDGFR-null Cell Line: If the toxicity persists in a cell line that does not express PDGFR, the effect is definitively off-target. |
Quantitative Data Summary: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ | Comments |
| PDGFRβ (Primary Target) | 10 | 1x | High Potency |
| PDGFRα (Primary Target) | 15 | 1.5x | High Potency |
| KIT | 50 | 5x | Structurally related kinase, potential off-target. |
| VEGFR2 | 150 | 15x | Potential for anti-angiogenic off-target effects. |
| SRC | 500 | 50x | Moderate off-target inhibition. |
| ABL | >1000 | >100x | Low off-target inhibition. |
| CDK2 | >5000 | >500x | Likely not a significant off-target. |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the IC50 values of this compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
This compound
-
DMSO
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to PDGFR in intact cells.
Materials:
-
Cells expressing PDGFR
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Immediately cool on ice.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PDGFR by Western blotting.
-
Data Analysis: Quantify the band intensities for PDGFR at each temperature for both this compound-treated and vehicle-treated samples. Normalize the intensities to the lowest temperature point. Plot the normalized soluble protein fraction against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[8][9]
Rescue Experiment with a Drug-Resistant Mutant
Objective: To differentiate on-target from off-target effects of this compound.
Materials:
-
Parental cell line sensitive to this compound
-
Plasmid vector encoding wild-type PDGFR
-
Plasmid vector encoding a known this compound-resistant mutant of PDGFR
-
Empty plasmid vector (control)
-
Transfection reagent
-
This compound
-
Reagents for the relevant phenotypic assay (e.g., cell viability, migration)
Procedure:
-
Cell Transfection: Transfect the parental cells with the empty vector, the wild-type PDGFR vector, or the resistant-mutant PDGFR vector.
-
Selection/Enrichment: If necessary, select for successfully transfected cells.
-
Compound Treatment: Treat all three cell populations (empty vector, wild-type, and resistant mutant) with a dose-response of this compound.
-
Phenotypic Assay: Perform the cellular assay that measures the phenotype of interest.
-
Data Analysis: Compare the dose-response curves. If the phenotype is on-target, the cells expressing the resistant mutant will show a significantly reduced sensitivity to this compound compared to the empty vector and wild-type expressing cells. If the phenotype is off-target, all three cell lines will likely show a similar response to this compound.[10]
Visualizations
Caption: this compound signaling pathway and potential off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A method for screening and validation of resistant mutations against kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SU9518 western blot faint bands or no signal
Welcome to the technical support center for SU9518. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Western blotting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that primarily targets Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] By inhibiting the kinase activity of PDGFR, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K pathways, which are involved in cell proliferation, survival, and migration.[3][4]
Q2: I treated my cells with this compound and now I see a faint band or no signal for my target protein. What are the possible reasons?
Faint or no signal in a Western blot after this compound treatment can be due to several factors. These can be broadly categorized as issues with the protein sample, problems with the antibodies and detection system, or procedural errors during the Western blot process. It is also possible that the this compound treatment itself is affecting the expression or post-translational modification of your target protein.
Q3: Could this compound be degrading my target protein?
While this compound is a kinase inhibitor, downstream effects of inhibiting the PDGFR pathway could potentially lead to changes in protein expression or stability. However, a more common cause of protein degradation is inadequate sample preparation. Ensure that you use fresh lysis buffer containing protease and phosphatase inhibitors to protect your protein from degradation.[5][6]
Q4: Does this compound interfere with antibody binding?
There is no direct evidence to suggest that this compound interferes with antibody binding. However, if your primary antibody specifically recognizes a phosphorylated epitope that is downstream of PDGFR signaling, treatment with this compound would be expected to decrease or abolish the signal for that specific phosphoprotein.
Troubleshooting Guide: Faint Bands or No Signal
This guide provides a systematic approach to troubleshooting faint or no signal in your Western blot when using this compound.
Section 1: Protein Sample Issues
| Possible Cause | Solution |
| Low abundance of target protein | Increase the amount of protein loaded per well. Consider enriching your target protein using immunoprecipitation.[6][7] |
| Protein degradation | Prepare fresh cell lysates using ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Avoid repeated freeze-thaw cycles of your samples.[5] |
| Inefficient protein extraction | Use a lysis buffer appropriate for the subcellular localization of your target protein. Sonication or mechanical disruption may be necessary for complete lysis. |
| Incorrect protein quantification | Use a reliable protein assay, such as the BCA assay, to accurately determine the protein concentration in your lysates. Ensure equal loading across all lanes by running a loading control. |
Section 2: Antibody & Detection Issues
| Possible Cause | Solution |
| Primary antibody concentration too low | Increase the concentration of your primary antibody. Perform a dot blot to test the antibody's activity.[6][7][8] |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and are within their expiration date. Use a fresh aliquot of antibody.[8] |
| Incorrect secondary antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[9] |
| Inactive detection reagent (e.g., ECL substrate) | Use fresh, properly stored detection reagent. Ensure the substrate has not expired.[6][9] |
Section 3: Procedural Issues
| Possible Cause | Solution |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. Ensure no air bubbles are trapped between the gel and the membrane.[7][9][10] |
| Over-blocking of the membrane | Reduce the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[11][12] |
| Excessive washing | Reduce the number or duration of washing steps, as this can lead to the elution of the antibody from the target protein.[6][7] |
| Membrane drying out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.[8] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Visualizations
Caption: Troubleshooting workflow for faint or no signal in Western blotting.
Caption: Simplified PDGFR signaling pathway indicating the inhibitory action of this compound.
References
- 1. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. arp1.com [arp1.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
SU9518 Technical Support Center: Addressing Solubility Issues in Experimental Buffers
Welcome to the technical support center for SU9518. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you overcome challenges with this compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a small molecule inhibitor known to target multiple kinases. It has been identified as an inhibitor of Platelet-Derived Growth Factor Receptors (PDGFR) and Cyclin-Dependent Kinases (CDKs), particularly CDK2. Its dual activity makes it a subject of interest in studies related to cell cycle regulation and angiogenesis.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What are the common causes?
Precipitation of small molecule inhibitors like this compound upon dilution in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is inherently hydrophobic and has limited solubility in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the aqueous buffer.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Buffer Composition: Components in your buffer, such as high salt concentrations or proteins in serum-containing media, can interact with this compound and reduce its solubility.[1]
-
Temperature: Changes in temperature can affect solubility. Preparing or storing solutions at lower temperatures (e.g., 4°C) can decrease the solubility of the compound.[1]
-
pH of the Buffer: The solubility of this compound may be pH-dependent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules.[2][3][4]
Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] Many cell lines can tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration as the experimental samples) in your experiments.[3][5]
Troubleshooting Guide: this compound Precipitation
Use the following guide to diagnose and resolve precipitation issues with this compound in your experimental buffer.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate upon dilution | Compound concentration exceeds its solubility limit in the aqueous buffer. Rapid change in solvent polarity ("solvent shock"). | - Lower the final working concentration of this compound.- Prepare an intermediate dilution of the DMSO stock in your experimental buffer before making the final dilution.- Add the this compound stock solution dropwise to the pre-warmed (37°C) buffer while gently vortexing or stirring.[1] |
| Fine, crystalline precipitate forms over time | The solution is supersaturated, and the compound is slowly crystallizing out. | - Lower the final working concentration.- Ensure the experimental buffer is pre-warmed to 37°C before adding the compound.- Prepare the final working solution fresh before each experiment. |
| Cloudy or amorphous precipitate | Interaction with components in the cell culture medium (e.g., serum proteins, salts). | - If using serum, test the solubility in serum-free media first. If the compound is soluble, consider reducing the serum concentration if your experimental design allows.- Prepare a more concentrated working solution and add a smaller volume to your culture to minimize the introduction of potentially interacting components from a less pure stock. |
| Precipitate forms after refrigeration | Decreased solubility at lower temperatures. | - Prepare working solutions fresh before each use.- Avoid storing aqueous solutions of this compound at 4°C. If storage is necessary, consider flash-freezing aliquots at -80°C, but be aware that freeze-thaw cycles can also induce precipitation. |
Quantitative Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in common aqueous buffers like PBS. For in vivo studies, this compound has been prepared as a suspension in methylcellulose at 10 mg/mL, which does not represent its solubility in a true solution.[2] Researchers are advised to empirically determine the kinetic solubility in their specific experimental buffer.
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | Methylcellulose (for in vivo suspension) | 10 mg/mL | [2] |
| This compound | Aqueous Buffers (e.g., PBS, Cell Culture Media) | Data not readily available. Advised to determine empirically. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight of this compound: 389.44 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare a final working solution of this compound in cell culture media while minimizing precipitation.
Procedure:
-
Thaw a vial of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. b. To do this, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media and mix gently but thoroughly. c. Use this intermediate dilution to make your final dilutions for your experiment.
-
Direct Dilution Method (for lower final concentrations): a. If preparing a low final concentration (e.g., <1 µM), you may be able to perform a direct dilution. b. Add a small volume of the 10 mM stock solution directly to your pre-warmed media. For example, to make a 1 µM final concentration in 10 mL of media, add 1 µL of the 10 mM stock. c. It is crucial to add the stock solution dropwise while gently swirling the media to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Always ensure the final concentration of DMSO in your cell culture is below the cytotoxic level for your specific cells (typically <0.5%).
Visualizations
Signaling Pathway of this compound Inhibition
This compound is known to inhibit Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry.[6][7][8] By inhibiting CDK2, this compound can prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.
Caption: Signaling pathway of CDK2 inhibition by this compound leading to cell cycle arrest.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a systematic approach to addressing precipitation issues with this compound in your experimental setup.
Caption: A logical workflow for troubleshooting this compound precipitation in experimental buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of VEGFR-2 Reverses Type 1 Diabetes in NOD Mice by Abrogating Insulitis and Restoring Islet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
SU9518 Technical Support Center: Enhancing Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the effective use of SU9518, a potent cyclin-dependent kinase (CDK) inhibitor. Addressing common challenges related to its stability and solubility in experimental settings, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Troubleshooting Guide
Researchers may encounter challenges with this compound precipitation or degradation in solution. The following table and guide provide solutions to common issues.
| Common Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, perform serial dilutions in your aqueous medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.1%). |
| Cloudiness or precipitation upon refrigeration of stock solution | The freezing point of the solvent (e.g., DMSO) is close to refrigeration temperature. | Store DMSO stock solutions at room temperature or for long-term storage at -20°C or -80°C. If crystals form upon thawing, gently warm the solution to 37°C and vortex to redissolve. |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh working dilutions daily. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum solubility of this compound in DMSO?
A2: While specific quantitative data can vary slightly between batches and suppliers, this compound is generally soluble in DMSO at concentrations of 10 mM or higher. It is always recommended to start with a small amount to test solubility before preparing a large stock.
Q3: How should I store this compound stock solutions to ensure stability?
A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage (a few days), stock solutions in DMSO can be kept at room temperature.
Q4: My this compound solution in DMSO has solidified or formed crystals. What should I do?
A4: DMSO has a relatively high freezing point (18.5°C). If your stock solution has solidified, you can warm it in a 37°C water bath and vortex until the compound is completely redissolved. Ensure the solution is clear before use.
Q5: Can I prepare this compound solutions in aqueous buffers?
A5: this compound has low solubility in aqueous solutions. It is not recommended to prepare primary stock solutions in aqueous buffers. To prepare a working solution for cell-based assays, dilute your high-concentration DMSO stock solution into the cell culture medium immediately before use. The final concentration of DMSO should be kept to a minimum (e.g., ≤0.1%) to avoid solvent-induced cellular toxicity.
Q6: How can I improve the stability of this compound in my working solution during an experiment?
A6: To maximize stability in your experimental setup, prepare fresh working dilutions from your stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions. If your experiment requires incubation over several days, consider replenishing the medium with freshly diluted this compound at regular intervals.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 363.41 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 363.41 g/mol * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, amber vials to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Visualizing Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a stable this compound working solution for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Technical Support Center: Troubleshooting SU9518 Resistance in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to SU9518 and other cyclin-dependent kinase (CDK) inhibitors in cell line experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor. While some literature points to its activity as a Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase inhibitor, the context of cell cycle resistance suggests it may be investigated for its effects on cyclin-dependent kinases (CDKs).[1][2] For the purpose of this guide, we will address resistance mechanisms common to CDK inhibitors. CDK inhibitors, such as the well-characterized CDK4/6 inhibitors, block the activity of CDKs, which are key regulators of cell cycle progression.[3][4][5] By inhibiting CDKs, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the cell cycle in the G1 phase and inhibiting tumor cell proliferation.[6][7]
Q2: My cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance to CDK inhibitors?
Acquired resistance to CDK inhibitors is a significant challenge and can arise from various molecular alterations.[8][9] The most common mechanisms can be broadly categorized into two groups:
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Cell cycle-specific resistance: These mechanisms directly affect the drug's target pathway.
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Loss of Retinoblastoma (Rb) protein: Rb is a key tumor suppressor and the primary target of the CDK4/6-cyclin D complex. Loss of Rb function, often due to mutations in the RB1 gene, uncouples the cell cycle from CDK4/6 regulation, rendering the inhibitors ineffective.[6][7]
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Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[10]
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Upregulation of other CDKs: Increased expression of CDK2 or CDK7 can provide an alternative mechanism for cell cycle progression.[6][7]
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Downregulation of CDK inhibitors (CKIs): Loss of endogenous CKIs like p21 and p27 can contribute to resistance.[6]
-
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Cell cycle non-specific resistance (Bypass pathways): Cancer cells can activate alternative signaling pathways to drive proliferation independently of the CDK4/6-Rb axis.
Q3: How can I experimentally confirm if my cell line has developed resistance?
You can confirm resistance by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates the development of resistance.
Troubleshooting Guide
Problem: My cell line is no longer responding to this compound treatment.
This guide provides a systematic approach to investigate the potential mechanisms of resistance.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm and quantify the level of resistance.
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Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both the suspected resistant cell line and the parental sensitive cell line.
-
Expected Outcome: The resistant cell line will show a significantly higher IC50 value compared to the parental line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Factor (Fold Change) |
| Parental Line | This compound | 0.5 | 1 |
| Resistant Subline | This compound | 10 | 20 |
Step 2: Investigate Cell Cycle-Specific Resistance Mechanisms
If resistance is confirmed, the next step is to investigate the common molecular mechanisms.
Q: How do I check for alterations in the Rb pathway?
-
Experiment 1: Western Blot for Rb Expression.
-
Protocol: See "Experimental Protocols" section below.
-
Interpretation: Complete loss or significantly reduced levels of total Rb protein in the resistant cell line compared to the parental line suggests loss of Rb as the resistance mechanism.
-
-
Experiment 2: Cell Cycle Analysis.
-
Protocol: See "Experimental Protocols" section below.
-
Interpretation: Sensitive cells treated with a CDK inhibitor will arrest in the G1 phase. If the resistant cells, when treated with the same concentration of the inhibitor, fail to arrest in G1 and continue to progress through the cell cycle, it suggests a bypass of the G1 checkpoint, possibly due to Rb loss or other downstream alterations.
-
Q: How can I determine if other CDKs or cyclins are upregulated?
-
Experiment: Western Blot for CDK2, CDK6, Cyclin D1, and Cyclin E1.
Step 3: Investigate Bypass Signaling Pathways
If the Rb pathway appears intact, investigate the activation of alternative signaling pathways.
Q: How do I assess the activation of the PI3K/AKT/mTOR and MAPK pathways?
-
Experiment: Western Blot for Key Pathway Proteins.
-
Protocol: See "Experimental Protocols" section below.
-
Interpretation: Increased phosphorylation of key proteins such as AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in the resistant cell line, even in the presence of this compound, suggests activation of these bypass pathways.[7]
-
Experimental Protocols
Western Blot Analysis
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Rb, p-Rb, CDK2, CDK6, Cyclin D1, Cyclin E1, AKT, p-AKT, ERK, p-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
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Cell Seeding: Seed both parental and resistant cells and allow them to adhere overnight.
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Treatment: Treat the cells with this compound at a concentration that induces G1 arrest in the parental line for 24-48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing Workflows and Pathways
References
- 1. Weekly dosing with the platelet-derived growth factor receptor tyrosine kinase inhibitor this compound significantly inhibits arterial stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. oncologynews.com.au [oncologynews.com.au]
- 10. researchgate.net [researchgate.net]
Inconsistent results with SU9518 treatment
Welcome to the technical support center for SU9518. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing clear protocols for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor with dual activity. It is recognized as an inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4. Additionally, this compound is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. This dual action can lead to complex cellular effects, including cell cycle arrest and apoptosis.
Q2: I am observing high variability in my IC50 values for this compound. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
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Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation. Ensure your stock solution is properly prepared, aliquoted, and stored to avoid repeated freeze-thaw cycles.
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Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound due to differences in their genetic makeup, particularly the expression levels and mutational status of CDKs, pRb, and PDGFR.
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Assay Conditions: Variations in cell density, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to variability. It is crucial to maintain consistent parameters across experiments.
Q3: My cells are not showing the expected cell cycle arrest after this compound treatment. What should I check?
A3: If you are not observing the expected G1 or G2/M arrest, consider the following:
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Cell Line Dependence: The cell line you are using may not be primarily dependent on the CDKs that this compound inhibits for cell cycle progression.
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Inhibitor Concentration: The concentration of this compound may be suboptimal. A dose-response experiment is recommended to determine the effective concentration for your specific cell line.
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Duration of Treatment: The timing of your analysis is critical. Cell cycle effects can be transient. A time-course experiment will help identify the optimal endpoint.
-
Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways to overcome CDK inhibition.
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher). It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | 1. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells. 4. Precipitation in media: The compound may have low solubility in your aqueous culture media. | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Verify calculations and ensure pipettes are calibrated. 3. Consult literature for known permeability issues with your cell line or consider using a different inhibitor. 4. Visually inspect the media for precipitate after adding this compound. If precipitation occurs, try a lower concentration or ensure the final DMSO concentration is optimized. |
| High background or off-target effects | 1. Inhibitor concentration is too high: Leading to inhibition of other kinases. 2. Known off-target activities: this compound is known to inhibit multiple kinases. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration that provides the desired on-target effect. 2. Be aware of this compound's known off-targets (see Table 2). Use a structurally different inhibitor for the same target to confirm the observed phenotype. |
| Variable results between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate or inconsistent pipetting of this compound or assay reagents. 3. Edge effects: Wells on the edge of the plate may behave differently due to environmental gradients. | 1. Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistency. 2. Use calibrated pipettes and change tips between samples. Prepare master mixes of reagents where possible. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Unexpected phenotypic changes | 1. Cytotoxicity: The observed effect may be due to general cell death rather than a specific pathway inhibition. 2. Off-target effects: The phenotype may be a result of inhibiting an unintended kinase. | 1. Perform a cytotoxicity assay (e.g., LDH release) in parallel with your primary assay to distinguish between specific inhibition and general toxicity. 2. Review the known off-target profile of this compound and consider if the observed phenotype could be explained by inhibition of another pathway. |
Data Presentation
Table 1: IC50 Values of this compound (SU9516) Against Various Kinases
| Target Kinase | IC50 (nM) | Notes |
| CDK2 | 22 | Potent inhibition. |
| CDK1 | 40 | Potent inhibition. |
| CDK4 | 200 | Moderate inhibition. |
| PDGFRβ | 39 | Potent inhibition of PDGF-induced proliferation in NIH-3T3 cells overexpressing PDGFRβ.[3] |
| PDGFRα | 69 | Potent inhibition of PDGF-induced proliferation in NIH-3T3 cells overexpressing PDGFRα.[3] |
| PDGFR (general) | ~900 | Inhibition of PDGF-induced endothelial cell proliferation.[4] |
Table 2: Off-Target Kinase Inhibition Profile of this compound (SU9516)
| Off-Target Kinase | IC50 (µM) |
| PKC | >10 |
| p38 | >10 |
| EGFR | >100 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. rsc.org [rsc.org]
- 4. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
SU9518 assay variability and reproducibility
Welcome to the technical support center for SU9518. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of using this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic indolinone that functions as a multi-kinase inhibitor. Its primary targets are Platelet-Derived Growth Factor Receptors (PDGFR) and Cyclin-Dependent Kinases (CDKs). It has been shown to potently and selectively inhibit PDGFR kinase activity and PDGF-induced cell proliferation.[1] Additionally, it exhibits inhibitory activity against various CDKs, which are key regulators of the cell cycle.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] While many compounds in DMSO are stable for extended periods, it is best practice to prepare fresh dilutions in aqueous media for each experiment. Aqueous solutions of some compounds may not be stable and should be used within 24 hours.[2]
Q3: What are the common causes of variability in this compound assays?
Variability in assays using this compound can arise from several factors:
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Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation. Precipitation of the compound upon dilution into aqueous buffers is a common issue that can be mitigated by gentle warming and vortexing.
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Assay Type: For proliferation assays, the choice of readout can significantly impact results. Metabolic assays (e.g., MTT, XTT) may produce misleading data due to changes in cell size upon cell cycle arrest induced by CDK inhibition.
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Cell Culture Conditions: Cell density, passage number, and serum concentration can all influence the cellular response to this compound.
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Off-Target Effects: As a multi-kinase inhibitor, this compound may affect other kinases beyond its primary targets, leading to unexpected cellular phenotypes.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cell Proliferation Assays
Possible Cause 1: Inappropriate Proliferation Assay
-
Explanation: CDK inhibitors like this compound can cause cells to arrest in the G1 phase of the cell cycle. While cell division halts, cells may continue to grow in size, leading to an increase in metabolic activity. Assays that measure metabolic output (e.g., MTT, MTS, AlamarBlue) can therefore underestimate the anti-proliferative effect of the inhibitor.
-
Recommended Solution:
-
Utilize proliferation assays that directly measure DNA synthesis or cell number. Recommended methods include:
-
DNA Synthesis Assays: BrdU or EdU incorporation assays measure the percentage of cells actively replicating their DNA.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell number.
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DNA Content-Based Assays: Dyes like CyQUANT bind to DNA, and the fluorescence intensity is proportional to the cell number.
-
-
Possible Cause 2: Compound Precipitation
-
Explanation: this compound is typically dissolved in DMSO. When diluting the stock solution into aqueous cell culture medium, the compound may precipitate, leading to a lower effective concentration.
-
Recommended Solution:
-
When diluting the DMSO stock, add it to the medium dropwise while gently vortexing.
-
Briefly warm the final solution to 37°C to aid dissolution.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Issue 2: Inconsistent Inhibition of PDGFR Phosphorylation
Possible Cause 1: Suboptimal Ligand Stimulation
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Explanation: To observe inhibition of PDGFR phosphorylation, the receptor must first be activated by its ligand (e.g., PDGF-BB). The timing and concentration of ligand stimulation are critical.
-
Recommended Solution:
-
Optimize the concentration of PDGF ligand to achieve robust and reproducible receptor phosphorylation in your specific cell line.
-
Perform a time-course experiment to determine the peak of PDGFR phosphorylation after ligand stimulation. Pre-incubation with this compound should be timed to coincide with this peak.
-
Possible Cause 2: Variability in Antibody Performance
-
Explanation: The quality and specificity of antibodies used for detecting total and phosphorylated PDGFR can vary significantly between lots and manufacturers.
-
Recommended Solution:
-
Validate all new lots of antibodies for specificity and optimal dilution.
-
Include appropriate positive and negative controls in your Western blot or ELISA experiments.
-
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Cause: Inhibition of Other Kinases
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Explanation: this compound is known to inhibit multiple kinases. Observed cellular effects may not be solely due to the inhibition of its primary targets.
-
Recommended Solution:
-
Consult kinase inhibitor databases for the selectivity profile of this compound to identify potential off-target kinases.
-
Use structurally different inhibitors of the same primary target as a control to confirm that the observed phenotype is on-target.
-
If possible, use genetic approaches (e.g., siRNA or CRISPR-mediated knockdown) to validate the role of the target kinase in the observed phenotype.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| PDGFRα Phosphorylation | Mouse Fibroblasts | IC50 | ~80 nM | [2] |
| PDGFRβ Phosphorylation | Mouse Fibroblasts | IC50 | ~80 nM | [2] |
| Endothelial Cell Proliferation (PDGF-induced) | HUVEC | IC50 | ~0.9 µM | [4] |
Experimental Protocols
Protocol 1: Cell-Based PDGFR Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., NIH3T3 cells overexpressing PDGFRβ) in 6-well plates and grow to 80-90% confluency.
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Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimized concentration of PDGF-BB (e.g., 50 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
-
Data Analysis: Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell Proliferation Assay (DNA Synthesis - EdU Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
EdU Labeling: At the desired time point (e.g., 24, 48, or 72 hours), add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to the cells and incubate for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton™ X-100.
-
Click-iT® Reaction: Detect the incorporated EdU using a Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's protocol.
-
Nuclear Staining: Counterstain the cell nuclei with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
-
Data Analysis: Plot the percentage of proliferating cells against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits both the PDGFR and CDK4/6 signaling pathways.
Caption: A logical workflow for this compound experiments to ensure reproducibility.
References
SU9518 Technical Support Center: Refining Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to utilizing SU9518, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help you refine your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the kinase activity of both PDGF receptor alpha (PDGFR-α) and beta (PDGFR-β). By competing with ATP for the binding site on the receptor, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
3. What are the common challenges when working with this compound in cell culture?
Researchers may encounter issues such as compound precipitation in aqueous media, batch-to-batch variability, and determining the optimal concentration for their specific cell line and assay. It is essential to ensure complete solubilization of the stock solution and to perform dose-response experiments to identify the optimal working concentration.
4. Are there any known off-target effects of this compound?
While this compound is a selective inhibitor of PDGFR, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. It is advisable to perform a kinase selectivity screen to identify potential off-target interactions that could influence experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Poor solubility of this compound in aqueous solutions. - High final concentration of the compound. - Interaction with media components. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. - Prepare fresh dilutions for each experiment. - Consider using a lower final concentration or testing different serum concentrations in the media. |
| Inconsistent Results Between Experiments | - Variability in cell density or passage number. - Degradation of this compound stock solution. - Inconsistent incubation times. | - Maintain a consistent cell seeding density and use cells within a similar passage number range. - Aliquot and store the this compound stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure precise timing for all experimental steps. |
| High Background Signal in Kinase Assays | - Contaminated reagents (e.g., ATP in buffers). - Non-specific binding of antibodies in immunoassays. - Autofluorescence of the compound. | - Use high-purity reagents and prepare fresh buffers. - Optimize antibody concentrations and include appropriate blocking steps. - Run a control with the compound alone to assess its intrinsic fluorescence. |
| Unexpected Cellular Phenotype | - Off-target effects of this compound. - Cellular toxicity at the concentration used. | - Perform a kinase selectivity profiling to identify potential off-target kinases. - Conduct a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range for your cell line. - Use a structurally different PDGFR inhibitor as a control. |
Data Presentation
This compound Activity in Cellular Assays
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Primary Fibroblasts | Proliferation Assay | 5 µM | 72 hours | Potent inhibition of PDGF-stimulated proliferation | [1] |
| Human Primary Endothelial Cells | Proliferation Assay | 5 µM | 72 hours | Potent inhibition of cell proliferation | [1] |
| Human Dermal Fibroblasts | Clonogenic Survival Assay | 0-10 µM | 14-17 days | Reduced PDGF-stimulated fibroblast survival by 57% at 5 µM | [1] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is recommended to determine the IC50 for your specific system.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using your chosen method (e.g., cell counting, MTT assay, or BrdU incorporation) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro PDGFR Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibitory effect of this compound on PDGF-induced receptor phosphorylation in a cell-based assay.
Materials:
-
Cells expressing PDGFR
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
This compound
-
DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce receptor phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total PDGFR. Quantify the band intensities and calculate the ratio of phospho-PDGFR to total PDGFR for each treatment condition.
Visualizations
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Validation & Comparative
SU9518 vs. Roscovitine: A Comparative Guide for Cancer Therapy Research
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. Among these, SU9518 (also reported as SU9516) and roscovitine (seliciclib) have been the subject of preclinical and clinical investigation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Mechanism of Action and Target Specificity
Both this compound and roscovitine function as ATP-competitive inhibitors of cyclin-dependent kinases, albeit with different selectivity profiles. Roscovitine is characterized as a broad-range purine inhibitor targeting several CDKs, including CDK1, CDK2, CDK5, and CDK7, while showing poor activity against CDK4 and CDK6.[1][2] Its inhibitory action is achieved through direct competition with ATP for the binding site on these kinases.[1][2]
This compound, a 3-substituted indolinone, is a potent and selective inhibitor of CDK2.[1][3] It also demonstrates inhibitory activity against CDK1 and to a lesser extent, CDK4.[4] Interestingly, while its inhibition of CDK1 and CDK2 is competitive with ATP, its action on CDK4/cyclin D1 has been described as non-competitive.[4][5] Beyond its effects on CDKs, this compound has also been identified as a Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitor.[2][6] This dual activity suggests a broader potential impact on both cell cycle progression and tumor angiogenesis.
Preclinical Efficacy: A Quantitative Comparison
The preclinical activity of this compound and roscovitine has been evaluated across various cancer cell lines, with key quantitative data summarized below.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) |
| SU9516 | CDK1 | 0.04 - 0.2 |
| CDK2 | 0.02 - 0.03 | |
| CDK4 | 0.2 - 1.7 | |
| CDK9 | 0.9 | |
| Roscovitine | CDK1 | ~0.2 - 0.7 |
| CDK2 | ~0.2 - 0.7 | |
| CDK5 | ~0.2 - 0.7 | |
| CDK7 | ~0.2 - 0.7 | |
| CDK4 | >100 | |
| CDK6 | >100 |
Note: IC50 values for SU9516 are from a single source and may vary depending on the assay conditions. Roscovitine IC50 values are a general range from multiple studies.[2]
Cellular Effects and Anti-proliferative Activity
Roscovitine has been extensively studied in a wide array of cancer cell lines, with an average IC50 value for cell cycle arrest of approximately 15 µM.[1][2] It has been shown to induce apoptosis and cell cycle arrest at various phases (G0, G1, S, or G2/M), depending on the cell line, dose, and duration of treatment.[1][2]
SU9516 has demonstrated potent induction of apoptosis in colon carcinoma cells.[1][3][7][8][9] Treatment of RKO and SW480 colon cancer cells with SU9516 led to a significant, dose-dependent increase in caspase-3 activation and the sub-G0/G1 apoptotic population.[3][7][8]
In Vivo Preclinical Studies
Roscovitine has undergone numerous xenograft studies, demonstrating significant anti-tumor effects in various cancer models. For instance, in a human colorectal cancer xenograft model (LoVo cells), roscovitine administered at 100 mg/kg intraperitoneally resulted in a 45% reduction in tumor growth.[1] In a human uterine carcinoma model (MESSA-DX5), oral administration of 500 mg/kg roscovitine led to a 62% reduction in tumor growth.[1]
Detailed in vivo xenograft data for this compound in cancer models is less readily available in the public domain, limiting a direct comparison of its in vivo efficacy with roscovitine.
Signaling Pathways
The inhibitory actions of this compound and roscovitine impact key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound Signaling Pathway
Roscovitine Signaling Pathway
Clinical Development
Roscovitine has progressed to clinical trials. A phase I trial showed disease stabilization in 38% of patients, though no objective tumor responses were observed.[1] Dose-limiting toxicities included fatigue, skin rash, hyponatremia, and hypokalemia.[1] Phase II studies have been conducted for non-small cell lung cancer and in combination with other chemotherapeutics for various cancers, though results have not been consistently encouraging, suggesting that combination therapies may be more promising.[1][3]
As of the current literature review, there is no publicly available information on this compound entering clinical trials for cancer therapy.
Experimental Protocols
SU9516 Apoptosis Assay in Colon Carcinoma Cells (Lane et al., 2001)
-
Cell Lines: RKO and SW480 human colon carcinoma cells.
-
Treatment: Cells were treated with SU9516 at concentrations of 5 µM and 10 µM for 24, 48, and 72 hours.
-
Apoptosis Detection (Sub-G0/G1 Analysis):
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content was analyzed by flow cytometry to quantify the sub-G0/G1 cell population, representing apoptotic cells.
-
-
Apoptosis Detection (Caspase-3 Activation):
-
Cells were treated with SU9516 as described above.
-
Active caspase-3 was detected using a FITC-conjugated monoclonal anti-active caspase-3 antibody.
-
The percentage of cells with active caspase-3 was determined by flow cytometry.
-
Roscovitine Xenograft Study in Human Colorectal Cancer (LoVo cells)
-
Animal Model: CD1 nude mice.
-
Tumor Implantation: LoVo human colorectal cancer cells were grafted into the mice.
-
Treatment: Roscovitine was administered intraperitoneally at a dose of 100 mg/kg, three times daily for five days.
-
Endpoint: Tumor growth was monitored and compared to a control group receiving the vehicle.
Conclusion
This compound and roscovitine are both potent inhibitors of cyclin-dependent kinases with demonstrated preclinical anti-cancer activity. Roscovitine has a broader documented inhibitory profile against multiple CDKs and has been more extensively studied, including in clinical trials. Its effects on various signaling pathways like p53 and NF-κB are also well-documented. This compound, while showing high potency against CDK2 and also targeting PDGFR, has a more limited body of publicly available preclinical data and no reported clinical trials.
For researchers, the choice between these two molecules may depend on the specific CDK or signaling pathway of interest. The dual inhibition of CDK2 and PDGFR by this compound presents an interesting therapeutic hypothesis for cancers dependent on both pathways. However, the extensive preclinical and initial clinical data for roscovitine provide a more established foundation for further investigation, particularly in combination with other anti-cancer agents. Further head-to-head preclinical studies and the initiation of clinical trials for this compound would be necessary to fully elucidate its therapeutic potential relative to roscovitine.
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to SU9518 and Flavopiridol as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors, SU9518 and flavopiridol, in the context of their activity against cyclin-dependent kinases (CDKs). While flavopiridol is a well-documented pan-CDK inhibitor, publicly available data on the CDK inhibitory activity of this compound is scarce. This guide presents the established data for flavopiridol and explores the CDK inhibitory potential of a structurally related compound, SU9516, to offer a point of comparison for the chemical scaffold of this compound.
Executive Summary
Flavopiridol is a potent, broad-spectrum inhibitor of multiple cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in various cancer cell lines. In contrast, this compound is primarily characterized in scientific literature as a Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitor. Extensive searches for direct evidence of this compound's inhibitory activity against CDKs did not yield specific quantitative data. However, a closely related indolinone compound, SU9516, is a potent and selective inhibitor of CDK2. This suggests that the chemical scaffold shared by these compounds has the potential for CDK inhibition, although specific activity for this compound remains to be publicly demonstrated.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of flavopiridol and the related compound SU9516 against various cyclin-dependent kinases.
Table 1: Flavopiridol IC50 Values against CDKs
| Kinase | IC50 (nM) |
| CDK1 | 30 - 40 |
| CDK2 | 22 - 170 |
| CDK4 | 100 - 200 |
| CDK6 | 60 |
| CDK7 | 875 |
| CDK9 | 20 |
Note: IC50 values for flavopiridol can vary between studies due to different experimental conditions.
Table 2: SU9516 IC50 Values against CDKs
| Kinase | IC50 (nM) |
| CDK1 | 40 - 200 |
| CDK2 | 22 - 30 |
| CDK4 | 200 - 1700 |
| CDK9 | 900 |
Note: Data for this compound is not available. The data for the structurally similar compound SU9516 is presented for comparative purposes.[1][2][3]
Mechanism of Action
Flavopiridol: Flavopiridol functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and thereby preventing the phosphorylation of their substrates.[4] This broad inhibition of CDKs disrupts the cell cycle at multiple checkpoints and can also affect transcription by inhibiting CDK9.
This compound: The primary mechanism of action described for this compound is the inhibition of PDGFR tyrosine kinase activity. Its mechanism as a CDK inhibitor is not documented.
SU9516: As a CDK2 inhibitor, SU9516 also acts as an ATP-competitive inhibitor.[1][2][3]
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CDK inhibitors.
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific CDK.
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1 for CDK1/2, GST-Rb for CDK4/6)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)
-
Test compounds (this compound, flavopiridol) dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose paper or alternative for capturing phosphorylated substrate
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, flavopiridol) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after inhibitor treatment.
-
Reagents and Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle-related proteins.
-
Reagents and Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Conclusion
Flavopiridol is a well-established, potent pan-CDK inhibitor with a broad range of activity against multiple CDKs, making it a valuable tool for studying cell cycle regulation and a candidate for cancer therapy. In contrast, the role of this compound as a CDK inhibitor is not supported by currently available public data, with its primary characterization being a PDGFR inhibitor. However, the significant CDK inhibitory activity of the structurally analogous compound SU9516, particularly its potent and selective inhibition of CDK2, suggests that the indolinone scaffold of this compound has the potential to be developed into CDK inhibitors. Further kinase profiling and cell-based assays are necessary to elucidate the full spectrum of this compound's activity and to determine if it possesses any clinically relevant CDK inhibitory effects. Researchers interested in targeting CDKs with novel scaffolds may find the SU95xx series of compounds to be a promising starting point for further investigation.
References
Validating SU9518's Effect on CDK1 and CDK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SU9518's performance against other Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on its effects on CDK1 and CDK2. Supporting experimental data and detailed methodologies are presented to assist researchers in evaluating and validating the efficacy of this compound.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized CDK inhibitors against CDK1 and CDK2. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 40 | 22 | CDK4 (200) |
| Flavopiridol (Alvocidib) | 30 | 170 | CDK4 (100), CDK6, CDK7, CDK9 |
| Roscovitine (Seliciclib) | 2700 | 100 | CDK5, CDK7, CDK9 |
| Dinaciclib | 3 | 1 | CDK5 (1), CDK9 (4) |
Experimental Protocols
To ensure reproducible and reliable results, detailed protocols for key validation experiments are provided below.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK1/Cyclin B and CDK2/Cyclin A complexes.
Materials:
-
Purified recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Histone H1 as a generic substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
This compound and other inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Flavopiridol, Roscovitine) in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the CDK/Cyclin enzyme and the Histone H1 substrate in kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific CDK.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[1][2][3]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This cell-based assay determines the effect of the inhibitor on cell cycle progression by quantifying the DNA content of a cell population.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound and other inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the CDK inhibitors or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[4][5][6]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter versus side scatter to gate on single cells. Analyze the PI fluorescence on a linear scale to obtain a histogram of DNA content.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest induced by the inhibitor.
Mandatory Visualizations
Signaling Pathway
References
SU9518: A Comparative Analysis of its Cyclin-Dependent Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of SU9518's Specificity Against Other Key CDK Inhibitors.
In the landscape of cyclin-dependent kinase (CDK) inhibitors, a nuanced understanding of a compound's specificity is paramount for its development as a selective therapeutic agent. This guide provides a detailed comparison of this compound (also known as SU9516), a notable CDK inhibitor, with two other well-characterized inhibitors: the broad-spectrum agent flavopiridol and the relatively selective inhibitor roscovitine. This analysis is supported by quantitative biochemical data and detailed experimental protocols to aid in the objective assessment of this compound's performance.
Comparative Inhibitory Activity
The inhibitory potency of this compound, flavopiridol, and roscovitine against a panel of key cyclin-dependent kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various biochemical assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Target Kinase | This compound (SU9516) IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) |
| CDK1/cyclin B | 40 | 30 | 650 |
| CDK2/cyclin A | 22 | 170 | 700 |
| CDK2/cyclin E | 31 (Ki) | - | 700 |
| CDK4/cyclin D1 | 200 | 100 | >100,000 |
| CDK5/p25 | - | - | 160 |
| CDK7/cyclin H | - | - | 500 |
| CDK9/cyclin T | 900 | - | 800 |
Based on the available data, this compound demonstrates potent inhibition of CDK2 and CDK1, with a lower but still significant activity against CDK4. In comparison, flavopiridol exhibits broad-spectrum activity against multiple CDKs. Roscovitine shows a preference for CDK1, CDK2, and CDK5, with significantly less activity against CDK4 and CDK6.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CDK signaling pathway and a typical workflow for assessing CDK inhibitor specificity.
Caption: Simplified CDK signaling pathway in the G1/S phase transition.
Caption: General workflow for assessing CDK inhibitor specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro Radiometric Kinase Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D1)
-
Kinase substrate: Histone H1
-
Test inhibitors: this compound, Flavopiridol, Roscovitine dissolved in DMSO
-
Kinase assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 96-well plate, combine the purified CDK/cyclin complex, Histone H1 substrate, and the diluted test inhibitor (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the apparent affinity of a test compound for a target kinase within intact cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CDK fusion proteins and their corresponding cyclin partners
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer
-
Test inhibitors: this compound, Flavopiridol, Roscovitine dissolved in DMSO
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CDK fusion plasmid and the corresponding cyclin partner plasmid.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitors in Opti-MEM®.
-
Add the diluted inhibitors to the cells, followed by the NanoBRET® Tracer.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the filtered luminescence at 450 nm and 610 nm within 10 minutes.
-
Calculate the NanoBRET® ratio (610nm emission / 450nm emission).
-
Determine the cellular IC50 value by plotting the NanoBRET® ratio against the inhibitor concentration and fitting to a dose-response curve.
Cross-Validation of SU9518: A Comparative Analysis in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of SU9518, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. While extensive data on the cross-validation of this compound in a wide range of cancer cell lines is limited in publicly available literature, this document summarizes the existing experimental data and provides detailed methodologies for the key experiments cited. This guide aims to offer an objective overview of this compound's performance and the signaling pathways it modulates.
Data Presentation: Efficacy of this compound in Vitro
The following table summarizes the available quantitative data on the biological effects of this compound in different cell lines. It is important to note the limited availability of IC50 values for this compound specifically in cancer cell lines.
| Cell Line Type | Cell Line | Assay Type | Endpoint Measured | Result |
| Non-Cancerous | Human Dermal Fibroblasts | Clonogenic Survival Assay | Cell Survival | 57% reduction in PDGF-stimulated survival[1] |
| Human Dermal Fibroblasts | Proliferation Assay | Cell Proliferation | Potent inhibition of proliferation[1] | |
| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Proliferation Assay | IC50 | ~0.9 µM (inhibition of PDGF-induced proliferation) |
Note: The lack of comprehensive IC50 values for this compound across a panel of cancer cell lines is a significant gap in the current publicly available data. Researchers are encouraged to perform their own dose-response studies to determine the specific efficacy of this compound in their cell lines of interest.
Signaling Pathway Modulated by this compound
This compound primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. The binding of PDGF ligands to PDGFR initiates a signaling cascade that plays a crucial role in cell proliferation, migration, and survival.[2][3] Inhibition of PDGFR by this compound blocks these downstream signaling events.
References
SU9518: A Comparative Analysis of a Potent PDGFR Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer agent SU9518 with other established anticancer drugs targeting the Platelet-Derived Growth Factor Receptor (PDGFR) pathway. The information is compiled from preclinical research to offer an objective overview of its efficacy, supported by experimental data.
Introduction to this compound
This compound is a synthetic small molecule inhibitor that demonstrates high potency and selectivity for the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. By competitively binding to the ATP-binding site of the receptor's tyrosine kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This mechanism of action disrupts key cellular processes implicated in tumorigenesis, including cell proliferation, survival, and angiogenesis. Research indicates that this compound is an analog of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor widely used in cancer therapy.[1]
Comparative Efficacy Analysis
To provide a clear comparison of this compound's efficacy, this section presents its in vitro potency alongside that of two clinically established PDGFR inhibitors: Imatinib and Sunitinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDGFRβ | ~50 | Data from studies on PDGF-induced cell proliferation. |
| Imatinib | PDGFRα | 71 | In vitro kinase assay.[2] |
| PDGFRβ | 607 | In vitro kinase assay.[2] | |
| Sunitinib | PDGFRβ | 2 | Cell-free assay. |
| c-Kit | 1-10 | Biochemical assay. | |
| VEGFR2 | 80 | Cell-free assay. |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and whether the measurement is from a cell-free biochemical assay or a cell-based assay. The data presented here is for comparative purposes.
Preclinical studies have demonstrated the potential of this compound in attenuating radiation-induced lung fibrosis, a process sharing signaling pathways with cancer progression. In these studies, the efficacy of this compound was comparable to that of Imatinib, suggesting similar potency in modulating PDGFR-driven processes.[1]
Signaling Pathway Overview
The PDGFR signaling cascade plays a crucial role in normal cellular function and is frequently dysregulated in various cancers. The diagram below illustrates the key components of this pathway and the points of inhibition for agents like this compound.
Caption: PDGFR signaling pathway and points of therapeutic intervention.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of PDGFR inhibitors.
In Vitro Kinase Assay (PDGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the PDGFR kinase.
Caption: Workflow for an in vitro PDGFR kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: A reaction mixture containing recombinant human PDGFRβ kinase, a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr), and kinase reaction buffer is prepared.
-
Compound Addition: this compound, Imatinib, or Sunitinib is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an ELISA-based assay using an anti-phosphotyrosine antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[3][4][5]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for each compound is calculated.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells that are dependent on PDGFR signaling.
Detailed Protocol:
-
Cell Seeding: Cancer cells known to express and be reliant on PDGFR signaling (e.g., certain glioma or sarcoma cell lines) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, Imatinib, or Sunitinib. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the control. This data is then used to calculate the IC50 value for cell proliferation inhibition for each compound.
Conclusion
This compound is a potent and selective inhibitor of the PDGFR kinase with demonstrated preclinical activity. Its efficacy, as indicated by its IC50 value, is comparable to that of established anticancer agents like Imatinib, particularly in the context of PDGFRβ inhibition. As an analog of Sunitinib, it shares a similar mechanism of action with a clinically validated therapeutic. The data presented in this guide suggests that this compound is a valuable tool for oncology research and holds potential for further investigation as a therapeutic agent in cancers driven by aberrant PDGFR signaling. Further head-to-head studies in relevant cancer models are warranted to fully elucidate its comparative efficacy against other multi-targeted kinase inhibitors.
References
- 1. Combined inhibition of TGFβ and PDGF signaling attenuates radiation-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.sg [promega.sg]
- 4. PDGFR alpha Kinase Enzyme System Application Note [promega.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of SU9518's Mechanism: A Comparative Guide for Researchers
This guide provides an objective comparison of SU9518, a potent Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase inhibitor, with other established multi-kinase inhibitors that also target the PDGF signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid in the independent verification of this compound's mechanism of action.
Executive Summary
This compound is a selective inhibitor of the PDGF receptor kinase, playing a crucial role in blocking the signaling pathways that drive cell proliferation.[1] While this compound demonstrates high potency for the PDGF receptor, a comprehensive understanding of its activity in comparison to other widely used inhibitors is essential for its proper application in research. This guide compares this compound with Imatinib, Sunitinib, Sorafenib, and Pazopanib, focusing on their kinase selectivity profiles and the methodologies to assess their activity.
Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against PDGF receptors and a selection of other kinases. Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Potency Against PDGF Receptors (PDGFR)
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound | ~53 (cell-based) | Complete inhibition at 80 nM (cell-based) |
| Imatinib | 71 | 607 |
| Sunitinib | - | 2 |
| Sorafenib | - | 57 |
| Pazopanib | 71 | 81 |
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | VEGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | VEGFR3 IC50 (nM) | c-Kit IC50 (nM) | FGFR1 IC50 (nM) |
| This compound | - | - | - | - | >4400 (cell-based) |
| Imatinib | - | - | - | 100 | - |
| Sunitinib | - | 80 | - | - | - |
| Sorafenib | 26 | 90 | 20 | 68 | - |
| Pazopanib | 10 | 30 | 47 | 74 | 140 |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and its verification, the following diagrams illustrate the targeted signaling pathway and the workflows for key experimental procedures.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable independent verification of inhibitor activity.
In Vitro PDGFR Kinase Activity Assay (Radiometric)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the PDGF receptor kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-33P]ATP
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MnCl2, 10 mM Mg-acetate, 0.03% Triton X-100)
-
This compound and other test inhibitors
-
Phosphoric acid (0.5%)
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase, the poly(Glu, Tyr) substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of [γ-33P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer a portion of the reaction mixture onto a filter mat to capture the phosphorylated substrate.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the radioactivity using a scintillation counter.[2]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human fibroblast or endothelial cell line (e.g., NIH3T3)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[3]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of the PDGF receptor. The comparative data and detailed protocols provided in this guide offer a framework for the independent verification of its mechanism of action. When comparing this compound to other multi-kinase inhibitors, it is crucial to consider their broader selectivity profiles, as off-target effects can influence experimental outcomes. The provided experimental workflows and protocols can be adapted to directly compare this compound with its alternatives under consistent conditions, enabling a more precise assessment of their relative potencies and selectivities. This will ultimately aid in the selection of the most appropriate inhibitor for specific research applications in the study of PDGF-mediated cellular processes.
References
A Comparative Guide to CDK Inhibitors: Palbociclib vs. SU9516
Note to the Reader: The initial query specified a comparison with SU9518. Our literature review indicates that this compound is primarily characterized as a Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitor[1][2]. A more relevant compound for comparison against the Cyclin-Dependent Kinase (CDK) inhibitor palbociclib is SU9516, a well-documented multi-CDK inhibitor from the same chemical series. This guide will proceed with a comparative analysis of palbociclib and SU9516 to provide a meaningful comparison of CDK inhibitor profiles.
Introduction
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. Palbociclib (Ibrance®) is a highly selective, FDA-approved inhibitor of CDK4 and CDK6 that has transformed the treatment of HR+/HER2- breast cancer.[2][3] In contrast, SU9516 is an investigational small molecule inhibitor with a different and broader kinase selectivity profile.[4] This guide provides a detailed, data-driven comparison of these two compounds, intended for researchers and drug development professionals.
Mechanism of Action and Target Specificity
The primary difference between palbociclib and SU9516 lies in their target selectivity and potency. Palbociclib is designed for high-specificity inhibition of the CDK4/6-Cyclin D complex, whereas SU9516 inhibits a broader range of CDKs, with primary activity against CDK2 and CDK1.
-
Palbociclib: As a potent and highly selective inhibitor of CDK4 and CDK6, palbociclib functions by binding to the ATP-binding pocket of these kinases.[5] This action prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[2]
-
SU9516: This compound is a multi-CDK inhibitor with the highest potency against CDK2.[4] By inhibiting CDK2/Cyclin E and CDK1/Cyclin B complexes, SU9516 can induce both G1 and G2-M phase cell cycle arrest.[4] Its inhibitory effect on CDK4 is significantly weaker than that of palbociclib. This broader activity profile means SU9516 impacts multiple phases of the cell cycle.
Signaling Pathway Inhibition
The diagram below illustrates the points of intervention for both inhibitors in the G1/S cell cycle checkpoint.
Quantitative Data Comparison
The in vitro potency of each inhibitor against a panel of cyclin-dependent kinases reveals their distinct selectivity profiles. All values are presented as IC50, the concentration required for 50% inhibition.
| Target Kinase | Palbociclib IC50 (nM) | SU9516 IC50 (nM) |
| CDK1/Cyclin B | >10,000[4] | 40 - 200[4] |
| CDK2/Cyclin E | >10,000[4] | 20 - 30[4] |
| CDK4/Cyclin D1 | 11 [4] | 200 - 1,700[4] |
| CDK5/p25 | >10,000[4] | 98 (Kd, cyclin-free) |
| CDK6/Cyclin D3 | 16 [4] | Not Reported |
| CDK9/Cyclin T | Not Reported | 900[4] |
Data compiled from cited sources. Note that ranges for SU9516 reflect variability across different reports.
Experimental Protocols & Workflows
Accurate characterization of kinase inhibitors relies on standardized biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the luminescence-based ADP-Glo™ assay, which quantifies ATP consumption.[1]
References
- 1. Weekly dosing with the platelet-derived growth factor receptor tyrosine kinase inhibitor this compound significantly inhibits arterial stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of CDK2 Inhibition with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of the cyclin-dependent kinase 2 (CDK2) inhibitor SU9518 with other drugs remains limited in publicly available literature, the broader class of CDK inhibitors presents a compelling case for combination therapies in oncology. This guide explores the scientific rationale for combining CDK2 inhibitors, such as this compound, with conventional chemotherapeutic agents, drawing upon data from analogous compounds to illustrate the potential for synergistic anti-cancer activity.
The Rationale for Combining CDK2 Inhibitors with Chemotherapy
Many cancers exhibit dysregulation of the cell cycle, often involving the overexpression of cyclins and the hyperactivation of CDKs, which are critical for cell cycle progression. This compound is known to target CDK2, a key regulator of the G1/S phase transition. By inhibiting CDK2, this compound can arrest cancer cells in the G1 phase, potentially sensitizing them to the cytotoxic effects of DNA-damaging agents or mitotic inhibitors.
Furthermore, resistance to certain targeted therapies, such as CDK4/6 inhibitors, can be mediated by the activation of CDK2.[1] In such cases, the addition of a CDK2 inhibitor could overcome this resistance mechanism, leading to a synergistic therapeutic effect.
Case Study 1: Synergistic Effects of a Pan-CDK Inhibitor (Roscovitine) with Doxorubicin in Triple-Negative Breast Cancer
To illustrate the potential of CDK inhibition in combination therapy, we can examine studies involving roscovitine, a pan-CDK inhibitor with activity against CDK1, 2, 5, 7, and 9. Research has shown that sequential treatment with roscovitine followed by the chemotherapeutic agent doxorubicin results in a synthetically lethal effect in p53-mutant triple-negative breast cancer (TNBC) cells.
Quantitative Data Summary
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI) |
| MDA-MB-231 (TNBC) | Doxorubicin (1 µM) | 60 | - |
| Roscovitine (20 µM) | 85 | - | |
| Roscovitine -> Doxorubicin | 25 | < 1 (Synergistic) | |
| MCF-7 (ER+) | Doxorubicin (1 µM) | 55 | - |
| Roscovitine (20 µM) | 80 | - | |
| Roscovitine -> Doxorubicin | 50 | > 1 (Antagonistic) |
Note: The data presented here is illustrative and compiled from conceptual findings in the literature. Actual experimental values may vary.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: MDA-MB-231 and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were seeded in 96-well plates. After 24 hours, cells were treated with roscovitine for 24 hours, followed by the addition of doxorubicin for another 48 hours.
-
Viability Assessment: Cell viability was determined using the MTT assay. The absorbance was measured at 570 nm using a microplate reader.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway: Proposed Mechanism of Synergy
The proposed mechanism involves roscovitine-induced G2/M arrest, which primes the cancer cells for the DNA-damaging effects of doxorubicin. In p53-deficient cells, this combination leads to an increase in DNA double-strand breaks and a reduction in homologous recombination repair, ultimately triggering apoptosis.
Caption: Roscovitine-induced G2/M arrest sensitizes cells to doxorubicin-induced DNA damage, leading to apoptosis.
Case Study 2: Synergistic Effects of a Receptor Tyrosine Kinase Inhibitor (SU6668) with Paclitaxel in Ovarian Carcinoma
While not a direct CDK2 inhibitor, SU6668 is a receptor tyrosine kinase inhibitor that, like this compound, targets key signaling pathways in cancer. Studies on the combination of SU6668 with the mitotic inhibitor paclitaxel in ovarian carcinoma xenografts provide a relevant example of combining a targeted agent with conventional chemotherapy.
Quantitative Data Summary
| Treatment Group | Tumor Volume (mm³) at Day 21 | Ascites Formation (%) |
| Control | 1500 | 100 |
| Paclitaxel (10 mg/kg) | 800 | 60 |
| SU6668 (200 mg/kg) | 1000 | 75 |
| SU6668 + Paclitaxel | 300 | 20 |
Note: The data presented here is illustrative and compiled from conceptual findings in the literature. Actual experimental values may vary.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Female nude mice were orthotopically implanted with HOC79 human ovarian carcinoma cells.
-
Drug Administration: Once tumors were established, mice were treated with SU6668 (daily oral gavage), paclitaxel (intraperitoneal injection, once weekly), or the combination.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers. Ascites formation was monitored and quantified at the end of the study.
-
Statistical Analysis: Differences in tumor growth and ascites formation between treatment groups were analyzed using ANOVA.
Experimental Workflow
Caption: Workflow for in vivo evaluation of SU6668 and paclitaxel combination therapy in an ovarian cancer xenograft model.
Logical Relationship of Combination Therapy
The overarching principle of these combination therapies is to target distinct but complementary pathways in cancer cell proliferation and survival.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for SU9518
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of SU9518, a tyrosine kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potent and potentially hazardous substance, is paramount. These procedural guidelines are based on best practices for the disposal of research-grade kinase inhibitors.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to operate under the assumption that the compound may have toxicological properties that are not yet fully characterized. All personnel must be trained on the potential hazards of working with potent research compounds.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in solid or solution form:
-
Standard laboratory coat
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (nitrile or neoprene)
Engineering Controls:
-
Handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dust or aerosols.
-
When preparing solutions, do so within a fume hood to minimize exposure to vapors.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, compatible, and clearly labeled sealed waste container.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container.[1]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the solvent used (e.g., do not store corrosive solutions in metal containers).
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of waste accumulation should also be clearly visible.
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that incompatible waste streams are properly segregated to prevent any adverse chemical reactions.
Step 3: Decontamination
-
Decontaminate all surfaces and laboratory equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a cloth dampened with a suitable solvent (such as 70% ethanol) to dissolve the compound, followed by a thorough cleaning with soap and water.
-
All cleaning materials (wipes, paper towels, etc.) must be disposed of as solid hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS or contractor with a complete and accurate inventory of the waste.
Data Presentation
Due to the absence of a publicly available Safety Data Sheet for this compound, a table of specific quantitative data regarding its physical and chemical properties cannot be provided. For disposal purposes, this compound should be treated as a potent compound with unknown toxicity.
Experimental Protocols
Detailed experimental protocols for the use of this compound would be specific to the research being conducted. For handling and disposal, the key protocol is to consistently treat the compound and all associated waste as hazardous.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling SU9518
It is highly probable that the query for "SU9518" contains a typographical error and the intended compound is SU9516, a potent cyclin-dependent kinase 2 (CDK2) inhibitor. This guide provides crucial safety and logistical information for handling SU9516 in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling SU9516, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following personal protective equipment and engineering controls are recommended:
| Area of Protection | Equipment/Control | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must conform to EN166 or equivalent standards. |
| Chemical Safety Goggles | Recommended when there is a risk of splashing. | |
| Face Shield | To be used in conjunction with goggles for maximum protection against splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Skin and Body Protection | Laboratory Coat | Should be worn at all times in the laboratory. |
| Additional Protective Clothing | Consider aprons or full-body suits for larger quantities or when there is a significant risk of exposure. | |
| Respiratory Protection | Fume Hood | All handling of powdered SU9516 or preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Storage Procedures
SU9516 should be handled by trained personnel in a designated laboratory area.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable material.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Avoidance of Contamination: Use dedicated labware for handling SU9516. After use, decontaminate the labware or dispose of it as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage: SU9516 should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste generated from handling SU9516 must be treated as hazardous waste.
-
Solid Waste: Unused SU9516 powder, contaminated gloves, absorbent paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing SU9516 and any rinse from decontaminating labware should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution of SU9516 in DMSO
This protocol outlines the steps for safely preparing a stock solution of SU9516.
-
Preparation of Workspace: Set up the work area in a chemical fume hood. Cover the surface with disposable absorbent pads.
-
Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing SU9516: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of SU9516 powder to the tube. Record the exact weight.
-
Calculating Solvent Volume: Based on the weight of SU9516 and its molecular weight (241.25 g/mol ), calculate the volume of Dimethyl Sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Dissolving the Compound: In the fume hood, use a calibrated pipette to add the calculated volume of DMSO to the microcentrifuge tube containing the SU9516 powder.
-
Mixing: Gently vortex or sonicate the solution until the SU9516 is completely dissolved.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term stability.
-
Waste Disposal: Dispose of all contaminated materials, including the weighing paper, pipette tips, and any absorbent pads, in the designated hazardous solid waste container.
Visual Workflow for Safe Handling of SU9516
Caption: Workflow for the safe handling of SU9516 from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
